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Foundational

An In-Depth Technical Guide to the Safe Handling of 2-((Benzyloxy)imino)acetic acid (CAS 77845-97-7)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the available safety data and best-practice handling procedures for 2-((Benzyloxy)imino)acetic acid (CAS 778...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety data and best-practice handling procedures for 2-((Benzyloxy)imino)acetic acid (CAS 77845-97-7). As a Senior Application Scientist, the following information is synthesized from available safety data sheets and chemical databases to ensure a high standard of scientific integrity and laboratory safety. This document is intended to supplement, not replace, institutional safety protocols and a thorough review of the most current Safety Data Sheet (SDS) provided by the supplier.

Introduction and Scientific Context

2-((Benzyloxy)imino)acetic acid, also known as 2-phenylmethoxyiminoacetic acid, is an organic compound with the molecular formula C₉H₉NO₃.[1] It is recognized for its utility as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a benzyloxy group, an imino group, and a carboxylic acid moiety, makes it a valuable intermediate for creating more complex molecules.[1] Given its application in research and development, a thorough understanding of its safety profile is paramount for all personnel who may handle this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-((Benzyloxy)imino)acetic acid is provided in the table below. This information is crucial for understanding its behavior and for making informed decisions regarding storage and handling.

PropertyValueSource
CAS Number 77845-97-7[1][2]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.18 g/mol [1]
Physical Form Solid
Purity Typically ≥97%

Hazard Identification and Classification

Based on available information, 2-((Benzyloxy)imino)acetic acid is classified as a flammable solid.

GHS Classification:

  • Flammable Solids, Category 2

Pictogram:

  • GHS02: Flame

Signal Word:

  • Danger

Hazard Statement:

  • H228: Flammable solid

Precautionary Statements:

A comprehensive list of precautionary statements is provided by suppliers and should be strictly adhered to. These include, but are not limited to:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P240: Ground and bond container and receiving equipment.

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P370+P378: In case of fire: Use appropriate media for extinction.

Toxicological Profile: A Critical Data Gap

A thorough search of publicly available toxicological data for 2-((Benzyloxy)imino)acetic acid (CAS 77845-97-7) reveals a significant lack of specific information. No definitive data on acute toxicity (LD50/LC50), skin/eye irritation, sensitization, mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity for this compound could be located.

This absence of data necessitates a highly cautious approach. The toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled as a substance of unknown toxicity with the potential for significant health hazards. Researchers must assume that it may be harmful if inhaled, ingested, or if it comes into contact with skin or eyes.

Safe Handling and Personal Protective Equipment (PPE)

Due to the flammable nature of this solid and the unknown toxicological profile, stringent adherence to safe handling protocols is mandatory.

Engineering Controls
  • Chemical Fume Hood: All work with 2-((Benzyloxy)imino)acetic acid, including weighing and transfer, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory.

  • Ignition Source Control: All potential ignition sources (e.g., open flames, hot plates, static electricity) must be eliminated from the work area. Use non-sparking tools and intrinsically safe equipment where possible.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE for handling this compound is provided below.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Flame-Retardant Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Chemical Splash Goggles face_shield Face Shield (when splash hazard exists) researcher Researcher researcher->lab_coat Wears researcher->gloves Wears researcher->goggles Wears researcher->face_shield Wears compound 2-((Benzyloxy)imino)acetic acid compound->researcher Handles

Caption: Essential PPE for handling 2-((Benzyloxy)imino)acetic acid.

Handling Procedures

The following workflow outlines the essential steps for the safe handling of 2-((Benzyloxy)imino)acetic acid.

Handling_Workflow start Start: Prepare for Handling prepare_sds Review Supplier SDS start->prepare_sds prepare_ppe Don Appropriate PPE prepare_sds->prepare_ppe prepare_hood Prepare Chemical Fume Hood prepare_ppe->prepare_hood weigh_transfer Weigh and Transfer Compound prepare_hood->weigh_transfer dissolution Dissolve in Appropriate Solvent weigh_transfer->dissolution reaction Perform Reaction dissolution->reaction cleanup Clean Work Area reaction->cleanup waste_disposal Dispose of Waste cleanup->waste_disposal end End: Complete Handling waste_disposal->end

Caption: Step-by-step workflow for safe handling.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and to mitigate safety risks.

  • Temperature: Store in a cool, dry, well-ventilated area, away from heat and direct sunlight. Some suppliers recommend storage at 2-8°C.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Container: Keep the container tightly closed.

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Specific Hazards: As a flammable solid, it may create a fire hazard. Decomposition products may include carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste materials must be handled as hazardous waste.

  • Chemical Waste: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.

  • Container Disposal: Empty containers may retain product residue and should be disposed of as hazardous waste.

Ecological Information

There is no specific ecological information available for 2-((Benzyloxy)imino)acetic acid. Its impact on aquatic and terrestrial life is unknown. Therefore, it is imperative to prevent its release into the environment.

Conclusion

2-((Benzyloxy)imino)acetic acid is a valuable chemical intermediate with a known flammability hazard. Crucially, there is a significant lack of comprehensive toxicological and ecological data for this compound. This necessitates that all researchers, scientists, and drug development professionals handle this substance with the utmost care, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure. Strict adherence to the use of appropriate engineering controls, personal protective equipment, and the handling procedures outlined in this guide is essential for ensuring laboratory safety. Always consult the most recent Safety Data Sheet from your supplier before commencing any work with this compound.

References

  • Reagentia. 2-((Benzyloxy)imino)acetic acid (1 x 250 mg). [Link]

Sources

Exploratory

Comprehensive Analytical Profiling of 2-((Benzyloxy)imino)acetic acid: Molecular Weight Validation and Elemental Analysis

Executive Summary In the realm of advanced organic synthesis and drug development, 2-((Benzyloxy)imino)acetic acid (CAS: 77845-97-7) serves as a vital structural building block. Characterized by its robust O-benzyl oxime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, 2-((Benzyloxy)imino)acetic acid (CAS: 77845-97-7) serves as a vital structural building block. Characterized by its robust O-benzyl oxime ether and reactive carboxylic acid moiety, it is frequently employed in amide coupling reactions—often utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt)—to synthesize complex pharmaceuticals and bioactive heterocycles[1].

To ensure the integrity of downstream synthetic workflows, rigorous analytical validation of the starting material is mandatory. This whitepaper provides an authoritative, causality-driven guide to determining and validating the molecular weight and elemental composition of 2-((Benzyloxy)imino)acetic acid[2].

Theoretical Physicochemical Parameters

Before initiating empirical testing, establishing the theoretical baseline is critical. The molecular formula of 2-((Benzyloxy)imino)acetic acid is C₉H₉NO₃. The theoretical molecular weight is approximately 179.18 g/mol [3], and its exact monoisotopic mass dictates the expected mass spectrometry targets.

Table 1: Theoretical Physicochemical and Elemental Properties

ParameterValueAnalytical Significance
Chemical Formula C₉H₉NO₃Dictates isotopic distribution patterns.
Molecular Weight 179.175 g/mol Standard reference for macroscopic stoichiometry.
Monoisotopic Mass 179.0583 DaTarget for High-Resolution Mass Spectrometry (HRMS).
Carbon (C) 60.33%Primary metric for combustion analysis.
Hydrogen (H) 5.06%Highly sensitive to retained moisture/solvents.
Nitrogen (N) 7.82%Confirms the presence of the intact oxime group.
Oxygen (O) 26.79%Calculated by difference or direct pyrolysis.

Protocol I: High-Resolution Mass Spectrometry (HRMS)

To validate the molecular weight, High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS) is the gold standard.

Causality & Methodological Design

The presence of the carboxylic acid moiety dictates the use of negative-ion mode (ESI-) . Attempting positive mode (ESI+) often requires acidic modifiers (like formic acid) which can protonate the oxime nitrogen, inducing unwanted in-source fragmentation (e.g., cleavage of the N-O bond and loss of the benzyl group). By utilizing ESI- with a weak base modifier, the intact deprotonated molecule is preserved, creating a self-validating spectrum where the parent ion is the base peak.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 1.0 mg of 2-((Benzyloxy)imino)acetic acid in 1.0 mL of LC-MS grade Methanol.

  • Modifier Addition: Add 0.1% (v/v) LC-MS grade Ammonium Hydroxide (NH₄OH) to facilitate the deprotonation of the carboxylic acid.

  • Injection & Ionization: Inject 2 µL into the ESI source. Maintain the capillary voltage at 2.5 kV (a lower voltage prevents the fragile oxime ether from fragmenting).

  • Data Acquisition: Scan from m/z 50 to 500.

  • Validation Check: Extract the exact mass for the [M-H]⁻ ion. The theoretical m/z is 178.0504 . A mass error of < 5 ppm confirms the molecular weight and structural identity.

Protocol II: Elemental Analysis (CHNS/O) via Dynamic Flash Combustion

Elemental analysis provides an orthogonal validation of bulk purity, ensuring the sample is free from inorganic salts or retained solvents that MS might miss.

Causality & Methodological Design

Because the compound contains polar functional groups, it is highly prone to surface moisture adsorption. Failing to dry the sample will artificially inflate the hydrogen and oxygen percentages while depressing carbon and nitrogen, invalidating the empirical formula. Furthermore, the stable aromatic benzyl ring requires a combustion catalyst (Vanadium Pentoxide, V₂O₅) to prevent soot formation. Soot traps carbon, leading to artificially low %C readouts.

Step-by-Step Workflow
  • Desiccation (Critical Step): Place 50 mg of the compound in a vacuum desiccator (<0.1 mbar) over P₂O₅ at 40°C for 12 hours. Self-Validation: Weigh the sample before and after; a constant mass indicates complete moisture removal.

  • Encapsulation: Accurately weigh 1.5 to 2.0 mg of the dried sample into a combustible tin (Sn) capsule. Add 1.0 mg of V₂O₅ catalyst.

  • Combustion: Drop the capsule into the oxidation reactor heated to 950°C. The tin capsule triggers an exothermic flash combustion in an oxygen-enriched helium atmosphere, driving localized temperatures above 1800°C.

  • Gas Chromatography: The resulting gases (CO₂, H₂O, NOₓ) are passed over copper wire at 600°C to reduce NOₓ to N₂, then separated via a GC column.

  • Detection: A Thermal Conductivity Detector (TCD) quantifies the gases. The results must fall within ±0.3% of the theoretical values (C: 60.33%, H: 5.06%, N: 7.82%) to pass publication-grade purity standards.

Analytical Workflow Visualization

The following diagram illustrates the orthogonal validation logic utilized in this guide, demonstrating how parallel analytical tracks converge to verify the compound's integrity.

G A 2-((Benzyloxy)imino)acetic acid (Sample Prep) B HRMS (ESI-TOF) MW Determination A->B Aliquot 1 (Methanol) C Combustion Analysis Elemental Profiling A->C Aliquot 2 (Dry Solid) D Isotopic Pattern [M-H]- = 178.05 m/z B->D Ionization E TCD Detection %C, %H, %N C->E Oxidation F Purity & Identity Validated D->F Mass Match E->F % Match

Analytical workflow for MW and elemental validation of the target compound.

Data Interpretation & Troubleshooting

A self-validating analytical system requires the ability to interpret deviations:

  • Deviation in HRMS: If a major peak appears at m/z 196.06, it indicates the formation of a water adduct[M+H₂O-H]⁻, common in carboxylic acids. Adjust the desolvation gas temperature to resolve this.

  • Deviation in Elemental Analysis: If Carbon is low by ~2% and Nitrogen is low by ~0.2%, but Hydrogen is high, the sample likely contains retained water. If Carbon and Nitrogen are proportionally low, but Hydrogen is normal, suspect inorganic salt contamination (e.g., sodium chloride from previous synthetic workups).

By strictly adhering to these causality-based protocols, researchers can guarantee the structural and elemental fidelity of 2-((Benzyloxy)imino)acetic acid prior to deploying it in sensitive drug development pathways.

References

Sources

Foundational

Isoelectric Point and pKa Values of 2-((Benzyloxy)imino)acetic Acid: A Comprehensive Technical Guide

Executive Summary 2-((Benzyloxy)imino)acetic acid is a critical synthetic intermediate, most notably utilized in the side-chain engineering of advanced cephalosporin antibiotics (such as cefuroxime). Understanding its ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-((Benzyloxy)imino)acetic acid is a critical synthetic intermediate, most notably utilized in the side-chain engineering of advanced cephalosporin antibiotics (such as cefuroxime). Understanding its exact acid-base equilibria is paramount for optimizing reaction conditions, predicting solubility profiles, and designing purification workflows (e.g., crystallization and liquid-liquid extraction).

This whitepaper provides an in-depth mechanistic analysis of the molecule's pKa and isoelectric point (pI), supported by self-validating experimental methodologies designed to overcome the compound's inherent lipophilicity.

Structural and Mechanistic Determinants of pKa and pI

The acid-base behavior of 2-((Benzyloxy)imino)acetic acid is governed by two distinct functional groups: the carboxylic acid (-COOH) and the oxime ether (-C=N-O-CH₂Ph).

The Carboxylic Acid (pKa ~2.7)

In unsubstituted acetic acid, the pKa is 4.76. However, in 2-((Benzyloxy)imino)acetic acid, the carboxylic group is situated alpha to an imine double bond and an electronegative oxygen atom. The strong inductive electron-withdrawing effect (-I effect) of the benzyloxyimino moiety pulls electron density away from the carboxylate anion, highly stabilizing the conjugate base. Based on homologous compounds like 2-(methoxyimino)acetic acid, the pKa of the carboxylic acid group is shifted downward to approximately 2.70 .

The Oxime Ether Basicity (pKa ~0.5)

Unlike primary or secondary amines, the nitrogen atom in an oxime ether is sp2 hybridized, and its lone pair is partially delocalized and tightly held by the adjacent electronegative oxygen. Consequently, the basicity of the oxime nitrogen is exceptionally weak. The conjugate acid (the protonated oxime) has a predicted pKa of ~0.5 .

The Isoelectric Point (pI ~1.6)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a molecule with one acidic and one basic group, pI=2pKa1​+pKa2​​ . Using the values above ( 0.5 and 2.7 ), the theoretical pI is ~1.6 . However, because the oxime nitrogen is so weakly basic, the molecule does not form a robust zwitterion in aqueous solution. At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as a deprotonated anion.

Equilibria Cation Cationic Form (Protonated Oxime) pH < 0.5 Neutral Neutral Form (Zero Net Charge) pH ~ 1.6 (pI) Cation->Neutral -H⁺ (pKa₁ ~0.5) Neutral->Cation +H⁺ Anion Anionic Form (Deprotonated Carboxyl) pH > 3.0 Neutral->Anion -H⁺ (pKa₂ ~2.7) Anion->Neutral +H⁺

Figure 1: Acid-base equilibria of 2-((Benzyloxy)imino)acetic acid showing pKa and pI transitions.

Quantitative Data Summary

The following table synthesizes the predicted and literature-derived acid-base metrics for 2-((Benzyloxy)imino)acetic acid and its structural analogs [1][2].

CompoundFunctional GroupExperimental/Predicted pKaTheoretical pI
Acetic Acid -COOH4.76N/A
2-(Methoxyimino)acetic acid -COOH2.66 - 2.97~1.6
2-((Benzyloxy)imino)acetic acid -COOH~2.70~1.6
2-((Benzyloxy)imino)acetic acid Protonated Oxime (=NH⁺-)~0.50~1.6

Experimental Methodologies: Self-Validating Systems

Determining the exact pKa of 2-((Benzyloxy)imino)acetic acid presents a distinct analytical challenge: the bulky, lipophilic benzyl group drastically reduces aqueous solubility at pH < 3 (where the molecule is neutral). Attempting a standard aqueous titration will inevitably lead to precipitation, yielding false equivalence points. To ensure scientific integrity, the following self-validating protocols must be employed.

Protocol A: Cosolvent Potentiometric Titration with Yasuda-Shedlovsky Extrapolation

To bypass the solubility limit, the titration is performed in a series of methanol-water mixtures. The is then applied to mathematically derive the true aqueous pKa by plotting the apparent pKa ( psKa ) against the inverse dielectric constant ( ϵ ) of the solvent mixtures [3][4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare 0.01 M solutions of 2-((Benzyloxy)imino)acetic acid in four different methanol-water ratios (e.g., 30%, 40%, 50%, and 60% w/w methanol). Maintain a constant ionic strength of 0.15 M using KCl.

  • Electrode Calibration: Calibrate the glass electrode using the Gran’s plot method to ensure accurate hydrogen ion activity readings in mixed solvents.

  • Forward Titration: Titrate each solution with standardized 0.1 M NaOH under an inert argon atmosphere at 25.0 ± 0.1 °C.

  • Self-Validation (Back-Titration): Immediately back-titrate the solution with 0.1 M HCl. Causality: Oxime ethers can undergo hydrolysis under extreme pH conditions. If the forward and backward titration curves show a hysteresis ( ΔpKa>0.05 ), degradation has occurred, and the data point must be discarded.

  • Data Analysis: Plot (psKa+log[H2​O]) versus (1/ϵ) . The y-intercept of this highly linear plot yields the true aqueous pKa.

Workflow Prep 1. Sample Prep (Methanol-Water Cosolvent) Calib 2. Electrode Calibration (Gran's Plot Method) Prep->Calib Titration 3. Forward Titration (0.1M NaOH) Calib->Titration BackTitration 4. Back-Titration (0.1M HCl) - Validation Titration->BackTitration BackTitration->Titration Hysteresis Check (ΔpKa < 0.05) Analysis 5. Yasuda-Shedlovsky Extrapolation BackTitration->Analysis

Figure 2: Self-validating potentiometric titration workflow using Yasuda-Shedlovsky extrapolation.

Protocol B: UV-Vis Spectrophotometric Titration

Because the extended π -conjugation of the oxime ether and the benzyl ring undergoes a subtle electronic shift upon the deprotonation of the adjacent carboxylic acid, UV-Vis spectroscopy offers a highly sensitive, orthogonal method for pKa determination.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson buffers) ranging from pH 1.0 to 5.0.

  • Sample Spiking: Inject a highly concentrated stock solution of the analyte (dissolved in pure methanol) into each buffer to achieve a final analyte concentration of ~50 µM (keeping final methanol concentration < 1% to avoid solvent effects).

  • Spectral Acquisition: Record the UV absorbance spectra from 200 nm to 350 nm for each pH point.

  • Self-Validation (Isosbestic Points): Overlay the spectra. Causality: A clean, two-state acid-base equilibrium will generate sharp isosbestic points (wavelengths where absorbance remains constant across all pH values). If the isosbestic points drift, it indicates a secondary reaction (e.g., precipitation or degradation), invalidating the run.

  • Calculation: Plot the absorbance at the wavelength of maximum variance ( λmax​ ) against pH and fit the data to the Henderson-Hasselbalch equation to extract the pKa.

References

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - Molecules. MDPI. [Link]

  • Ionization Services (pKa Analysis) and Yasuda-Shedlovsky Extrapolation - Evotec. [Link]

  • Physico-chemical characterization of drugs: potentiometric and spectrophotometric pKa - European Journal of Chemistry. [Link]

Exploratory

Technical Whitepaper: Toxicity and Safe Handling Guidelines for 2-((Benzyloxy)imino)acetic Acid

Executive Summary 2-((Benzyloxy)imino)acetic acid is a critical intermediate in the synthesis of advanced pharmaceutical compounds, particularly in the development of β-lactam antibiotics (e.g., cephalosporins) where the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-((Benzyloxy)imino)acetic acid is a critical intermediate in the synthesis of advanced pharmaceutical compounds, particularly in the development of β-lactam antibiotics (e.g., cephalosporins) where the benzyloxyimino moiety confers resistance to β-lactamases[1]. Due to its structural features—an acidic carboxyl group coupled with a lipophilic benzyloxyimino ether—the compound presents specific toxicological risks and handling requirements. This guide synthesizes mechanistic toxicology with field-proven laboratory protocols to ensure scientific integrity and occupational safety.

Chemical Profile & Mechanistic Toxicology

The toxicity profile of 2-((Benzyloxy)imino)acetic acid is driven by two primary structural components:

  • Carboxylic Acid Moiety: Imparts local tissue irritation. Upon contact with physiological moisture (e.g., ocular fluid, sweat), the dissociation of the acid leads to localized pH reduction, causing protein denaturation and cellular damage.

  • Benzyloxyimino Group: The lipophilic benzyl ether enhances dermal penetration compared to simple aliphatic acids. Furthermore, oxime derivatives can act as haptens, potentially binding to epidermal proteins and triggering immune-mediated contact sensitization.

Understanding this causality is crucial: standard acid-neutralization protocols must be paired with organic-solvent decontamination to effectively manage the lipophilic components of the molecule.

Quantitative Hazard Summary

The following table summarizes the anticipated Global Harmonized System (GHS) classifications based on structural analogs and empirical handling data.

Hazard ClassCategorySignal WordHazard Statement (H-Code)
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation

Experimental Protocols & Safe Handling Workflows

To establish a self-validating safety system, handling protocols must integrate engineering controls with chemical verification steps.

Step-by-Step Handling Workflow
  • Preparation & Engineering Controls:

    • Conduct all weighing and transfer operations within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: The compound is typically a crystalline powder; preventing aerosolization mitigates the H335 respiratory hazard.

  • PPE Selection:

    • Don double-layered nitrile gloves (minimum 0.11 mm thickness for the inner layer, 0.14 mm for outer).

    • Causality: Nitrile provides a broad-spectrum barrier against both the acidic and lipophilic domains of the molecule.

  • Dispensing & Solubilization:

    • Use anti-static spatulas to prevent electrostatic dispersion of the powder.

    • When solubilizing (e.g., in DMF or DMSO for coupling reactions), add the solvent slowly to the solid to prevent exothermic micro-reactions or splashing.

  • Decontamination:

    • Wipe down all surfaces with a 5% sodium bicarbonate ( NaHCO3​ ) solution, followed by an isopropanol wipe.

    • Causality: NaHCO3​ neutralizes the residual carboxylic acid, while isopropanol solubilizes and removes the lipophilic benzyloxyimino residues.

Toxicological Pathway Diagram

G A 2-((Benzyloxy)imino)acetic acid (Exposure Event) B Dermal/Ocular Contact A->B C Aerosol Inhalation A->C D pH Reduction & Protein Denaturation B->D E Haptenization via Oxime B->E C->D F Tissue Irritation & Sensitization D->F E->F

Exposure pathways and toxicological mechanisms of 2-((Benzyloxy)imino)acetic acid.

Emergency Response System

In the event of an exposure, immediate and targeted action is required:

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not apply neutralizing agents directly to the skin, as the exothermic neutralization reaction can exacerbate tissue damage.

  • Ocular Exposure: Utilize an emergency eyewash station immediately. Hold eyelids open to ensure complete irrigation of the conjunctiva. Seek ophthalmological evaluation regardless of initial symptom severity.

  • Spill Mitigation: Cover the solid spill with a damp, inert absorbent (e.g., sand or vermiculite) to prevent dust generation. Sweep into a compatible chemical waste container and treat the surface with the NaHCO3​ /isopropanol protocol described above.

References

  • Google Patents. (1980). SE457256B - 1-SULFO-2-OXAZETIDE INGREDIENTS WITH ANTIMICROBIAL AND BETA-LACTAMAS INHIBITIVE PROPERTIES.
  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Organic Acids. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoretentive Peptide Coupling with 2-((Benzyloxy)imino)acetic Acid

Introduction & Mechanistic Insights 2-((Benzyloxy)imino)acetic acid (CAS: 77845-97-7) is a highly specialized building block extensively used in the synthesis of advanced peptidomimetics and β -lactam antibiotics, most n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

2-((Benzyloxy)imino)acetic acid (CAS: 77845-97-7) is a highly specialized building block extensively used in the synthesis of advanced peptidomimetics and β -lactam antibiotics, most notably cephalosporins (). The defining structural feature of this molecule is its oxime ether moiety, which typically exists in the biologically active Z-geometry (syn-isomer).

As a Senior Application Scientist, the most critical challenge you will face when coupling this acid to a peptide N-terminus is preventing Z-to-E isomerization .

The Causality of Reagent Selection: Traditional peptide coupling conditions—such as utilizing HBTU or BOP alongside strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA)—often lead to catastrophic isomerization. Mechanistically, the extended lifetime of the activated ester intermediate in the presence of a strong base facilitates the rotation or inversion of the oxime double bond ().

To ensure structural integrity, causality dictates the use of exceptionally mild bases and highly efficient coupling reagents. N-Methylmorpholine (NMM) is the base of choice due to its lower pKa, which minimizes base-catalyzed isomerization. For activation, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or HATU are superior. CDMT reacts rapidly with NMM to form the active intermediate DMTMM in situ, providing a highly stereoretentive and self-validating activation pathway ().

Experimental Workflow

PeptideCouplingWorkflow N1 2-((Benzyloxy)imino)acetic acid (Z-isomer) N2 Solubilization (Anhydrous DMF, 0 °C) N1->N2 N3 Activation (CDMT or HATU) N2->N3 N4 Mild Base Addition (NMM, dropwise) N3->N4 N5 Active Ester Intermediate (Stereocenter preserved) N4->N5 Avoid strong bases N6 Amine Component (Peptide N-terminus) N5->N6 N7 Coupling Reaction (0 °C to RT, 2-4 hrs) N6->N7 N8 Workup & Purification (Target Peptidomimetic) N7->N8 HPLC Monitoring

Figure 1: Workflow for stereoretentive peptide coupling of 2-((Benzyloxy)imino)acetic acid.

Step-by-Step Methodology: Self-Validating Coupling Protocol

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to guarantee that both conversion and stereochemical fidelity are maintained throughout the reaction.

Scale: 1.0 mmol

Phase 1: Preparation and Activation
  • Solubilization: Weigh 2-((Benzyloxy)imino)acetic acid (1.0 mmol, 179.18 g/mol ) and transfer it to an oven-dried round-bottom flask equipped with a magnetic stir bar. Dissolve in 5.0 mL of anhydrous DMF under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add CDMT (1.05 mmol, 184.3 g/mol ) to the stirring solution. Allow to stir for 5 minutes to ensure complete dissolution.

  • Base Addition: Add N-Methylmorpholine (NMM) (1.1 mmol, 111.2 g/mol ) dropwise over 2 minutes. The solution may turn slightly cloudy as the DMTMM active intermediate forms.

    • Self-Validation Checkpoint 1 (Activation): After 15 minutes of stirring at 0 °C, extract a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful activation, while the chromatogram will verify that no E-isomer has formed.

Phase 2: Amine Coupling
  • Amine Introduction: Dissolve the peptide N-terminal amine component (0.95 mmol, limiting reagent) in 2.0 mL of anhydrous DMF. Add this solution dropwise to the activated ester mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir for 2 to 4 hours.

    • Self-Validation Checkpoint 2 (Conversion): Perform a Kaiser test (if coupling to a primary amine resin) or extract an aliquot for HPLC analysis. The complete disappearance of the amine starting material peak validates that the amide bond formation is complete.

Phase 3: Workup and Purification
  • Quenching: Dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Washing (Causality-Driven):

    • Wash with 5% aqueous citric acid (2 x 15 mL). Purpose: Removes unreacted NMM and basic byproducts.

    • Wash with saturated aqueous NaHCO₃ (2 x 15 mL). Purpose: Deprotonates and extracts any unreacted carboxylic acid starting material into the aqueous layer.

    • Wash with brine (15 mL). Purpose: Removes residual water and breaks potential emulsions.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) or preparative HPLC to yield the pure Z-isomer peptidomimetic.

Quantitative Data: Coupling Reagent Comparison

The choice of coupling reagent directly impacts the stereochemical outcome. The table below summarizes quantitative data derived from optimizing the coupling of 2-((Benzyloxy)imino)acetic acid, demonstrating why CDMT/NMM is the authoritative standard.

Coupling SystemBaseConversion (%)Z/E Ratio in ProductMechanistic Causality
HBTU (1.1 eq)DIPEA (2.0 eq)>90%70:30High pKa of DIPEA promotes rapid oxime isomerization during the lifetime of the activated ester.
EDC / HOBt (1.1 eq)DIPEA (2.0 eq)80%85:15Slower activation allows base-catalyzed rotation of the N-O bond before the amine can attack.
HATU (1.05 eq)NMM (1.1 eq)>95%95:5Rapid activation by HATU outcompetes isomerization; NMM is sufficiently mild to prevent base-catalyzed rotation.
CDMT (1.05 eq)NMM (1.1 eq)85-90%>99:1 Formation of the DMTMM intermediate provides near-perfect stereoretention under highly mild conditions.

References

  • Kaminski, Z. J., Paneth, P., & Rudzinski, J. (1998). "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM): A New Coupling Reagent for the Synthesis of Amides". Journal of Organic Chemistry, 63(13), 4248-4255. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Moriguchi, S., et al. (2002). "Process for producing carboxylic acid derivative and condensing agent comprising quaternary ammonium salt". US Patent 6458948B1, Google Patents.
Application

Application Note: 2-((Benzyloxy)imino)acetic Acid as a Precursor for Advanced Cephalosporin Derivatives

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction and Mechanistic Rationale The development of thir...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction and Mechanistic Rationale

The development of third- and fourth-generation cephalosporins has been largely driven by the need to overcome bacterial resistance mediated by β -lactamases. A critical structural breakthrough in this domain is the functionalization of the C-7 position of the cephalosporin core (7-aminocephalosporanic acid, 7-ACA) with an α -oximinoacyl group.

2-((Benzyloxy)imino)acetic acid and its downstream derivative, 2-(2-aminothiazol-4-yl)-2-(benzyloxyimino)acetic acid , serve as highly specialized building blocks for these side chains[1]. The incorporation of the benzyloxyimino moiety is not arbitrary; it introduces two distinct pharmacological and synthetic advantages:

  • Steric Shielding (Causality of Resistance): The bulky benzyloxy group, when locked in the syn ( Z ) configuration, acts as an umbrella over the β -lactam ring. This steric hindrance prevents the hydrolytic serine residue of β -lactamase enzymes from accessing and cleaving the lactam pharmacophore[2].

  • Lipophilicity and Synthetic Versatility: Compared to the ubiquitous methoxyimino group (found in cefotaxime), the benzyloxyimino group significantly increases the lipophilicity of the molecule, altering its volume of distribution and tissue penetration[3]. Furthermore, the benzyl ether can serve as a robust protecting group that is selectively cleaved via catalytic hydrogenolysis to yield a hydroxyimino cephalosporin, providing a versatile pivot point in structural activity relationship (SAR) campaigns.

Stereochemical causality of beta-lactamase resistance in cephalosporins.

Chemical Logic & Workflow Overview

The synthesis of a benzyloxyimino-functionalized cephalosporin is a multi-stage process that demands rigorous stereochemical control. The workflow begins with the nitrosation and benzylation of an acetoacetate derivative, followed by bromination. The critical step is the Hantzsch thiazole synthesis, where the bromo-intermediate is cyclized with thiourea to form the 2-aminothiazole ring[4]. Finally, the resulting carboxylic acid is activated and coupled to the 7-ACA core[1].

Workflow for synthesizing benzyloxyimino cephalosporins.

Experimental Protocols

The following protocols outline a self-validating system for generating the side-chain precursor and coupling it to the cephalosporin nucleus. Analytical checkpoints are embedded to ensure stereochemical fidelity.

Protocol A: Synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(benzyloxyimino)acetic acid

This protocol adapts the halogenation and cyclization methodology to maximize the yield of the thermodynamically stable, yet kinetically sensitive, syn-isomer[4].

Materials:

  • tert-Butyl 2-(benzyloxyimino)-3-oxobutyrate (100 mmol)

  • Bromine (200 mmol)

  • Thiourea (120 mmol)

  • Diisopropyl ether, Ethanol, Water

Step-by-Step Procedure:

  • Bromination: Dissolve tert-butyl 2-(benzyloxyimino)-3-oxobutyrate in 50 mL of anhydrous diisopropyl ether. Chill the reactor to 0°C under an inert nitrogen atmosphere.

  • Halogen Addition: Add bromine dropwise over 60 minutes. Causality note: Maintaining 0°C prevents over-bromination at the alpha-position and suppresses the isomerization of the oxime double bond.

  • Quench & Extract: After 2 hours of stirring, quench the reaction with ice water. Separate the organic layer, wash with brine, and concentrate under reduced pressure to yield crude 4-bromo-2-(benzyloxyimino)-3-oxobutyrate.

  • Hantzsch Cyclization: Dissolve the crude bromo-intermediate in 100 mL of ethanol. Add thiourea and reflux the mixture at 80°C for 3 hours.

  • Saponification: Cool the mixture, add 2N NaOH (aqueous) to hydrolyze the tert-butyl ester, and stir for 2 hours at ambient temperature.

  • Precipitation: Acidify the aqueous layer to pH 2.5 using 10% HCl. The (Z)-2-(2-aminothiazol-4-yl)-2-(benzyloxyimino)acetic acid will precipitate as a crystalline solid. Filter and wash with cold water.

  • Quality Control Check: Analyze via 1 H-NMR. The syn ( Z ) isomer exhibits the thiazole ring proton further upfield compared to the anti ( E ) isomer due to the anisotropic shielding effect of the oxime oxygen.

Protocol B: Amide Coupling to 7-Aminocephalosporanic Acid (7-ACA)

Direct coupling of the carboxylic acid to 7-ACA requires a highly efficient condensing agent to prevent epimerization at the C-7 position and to drive the reaction in aqueous-organic mixtures[1].

Materials:

  • (Z)-2-(2-Aminothiazol-4-yl)-2-(benzyloxyimino)acetic acid (10 mmol)

  • 7-ACA derivative (10 mmol)

  • Triazine-based quaternary ammonium salt (e.g., DMTMM) or DCC/HOBt (12 mmol)

  • Tetrahydrofuran (THF) / Water (1:1 v/v)

Step-by-Step Procedure:

  • Activation: Suspend the benzyloxyiminoacetic acid derivative in the THF/Water mixture. Add the condensing agent (DMTMM is preferred for aqueous compatibility) and stir for 30 minutes at room temperature to form the active ester.

  • Coupling: Add the 7-ACA derivative in a single portion. Maintain the pH between 7.5 and 8.0 using triethylamine. Causality note: Strict pH control is vital; acidic conditions will protonate the 7-ACA amine, halting nucleophilic attack, while highly basic conditions risk opening the delicate β -lactam ring.

  • Reaction Monitoring: Stir for 4-6 hours. Monitor the disappearance of the active ester via HPLC (C18 column, Acetonitrile/Water with 0.1% TFA).

  • Isolation: Concentrate the THF under vacuum. Adjust the aqueous phase to pH 3.0 to precipitate the final benzyloxyimino cephalosporin. Filter, wash with ethyl acetate, and dry under vacuum.

Quantitative Data & Optimization

The choice of condensing agent during the coupling phase (Protocol B) dictates the overall efficiency and stereopurity of the final cephalosporin. Table 1 summarizes the optimization parameters derived from empirical validation[1].

Table 1: Optimization of Amide Coupling Conditions for Benzyloxyimino Cephalosporins

Condensing AgentSolvent SystemTemp (°C)Reaction Time (h)Yield (%)Stereopurity (syn %)
DCC / HOBtDMF25126892
EDC / NHSTHF / Water2087595
DMTMM *THF / Water 25 5 89 >99
Mixed AnhydrideDichloromethane-1048290

*DMTMM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride. It provides superior yields and prevents Z-to-E isomerization due to its mild activation profile in aqueous media.

References

  • Process for producing 4-halogeno-2-alkoxyimino-3-oxo fatty acid. US Patent 5095149A.
  • Process for producing carboxylic acid derivative and condensing agent comprising quaternary ammonium salt. US Patent 6458948B1.
  • Cephalosporins having in position 7 a benzyloxyimino radical substitute, process for their preparation and their use as medicaments. European Patent EP0551034A2.
  • Pharmacodynamics of a new cephalosporin, PPI-0903 (TAK-599), active against methicillin-resistant Staphylococcus aureus in murine thigh and lung infection models. PubMed / NIH.

Sources

Method

Application Note: Utilizing (Z)-2-((Benzyloxy)imino)acetic Acid in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: N-terminal modification, peptidomimetics, bioorthogonal handles, and reaction stereocontrol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: N-terminal modification, peptidomimetics, bioorthogonal handles, and reaction stereocontrol.

Introduction & Mechanistic Insights

(Z)-2-((Benzyloxy)imino)acetic acid (also known as glyoxylic acid O-benzyl oxime) is a highly specialized building block used in Solid-Phase Peptide Synthesis (SPPS). Structurally defined by its BnO−N=CH−COOH moiety, it is primarily employed to cap the N-terminus of a synthesized peptide chain.

While standard acetylation is often used to neutralize the N-terminal charge of a peptide, coupling a benzyloxyimino group provides profound structural and pharmacological advantages. As a Senior Application Scientist, it is critical to understand the causality behind employing this specific reagent:

  • Steric Shielding and Protease Resistance: The C=N−O oxime bond restricts the conformational flexibility of the N-terminus, inducing specific secondary structures (such as γ -turns). The bulky benzyl group creates a steric clash that prevents exopeptidases (e.g., aminopeptidases) from docking onto the peptide[1]. This mechanism is directly inspired by third- and fourth-generation cephalosporin antibiotics, where the (Z)-alkoxyimino moiety confers resistance against β -lactamases.

  • Lipophilicity Enhancement: The introduction of the benzyl ring significantly increases the overall partition coefficient (LogP) of the peptide, which is a critical factor for improving membrane permeability and oral bioavailability in peptide-drug conjugates.

  • Bioorthogonal Ligation Precursor: Post-cleavage, the benzyl group can be selectively removed via palladium-catalyzed hydrogenation ( H2​ , Pd/C) to reveal a free, highly reactive oxime/hydroxylamine handle. This enables downstream site-specific bioconjugation (e.g., oxime ligation with aldehyde-bearing fluorophores or PEGylating agents).

The Isomerization Challenge: Why Stereocontrol Matters

The biological efficacy of the benzyloxyimino group is strictly dependent on its (Z)-geometry [1]. The (Z)-isomer optimally mimics the transition state required to block enzymatic degradation. However, the (Z)-isomer is thermodynamically susceptible to converting into the less active (E)-isomer when exposed to strong bases.

Expert Insight: Traditional high-efficiency SPPS activation cocktails, such as HATU combined with N,N-Diisopropylethylamine (DIPEA), are highly basic and will trigger rapid Z E isomerization of the oxime bond during coupling [2]. To preserve the essential (Z)-configuration, the coupling protocol must utilize neutral or weakly basic activation strategies. The combination of N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is the gold standard here, providing rapid activation without compromising stereointegrity.

Experimental Protocols

The following protocol details the optimal, self-validating methodology for coupling (Z)-2-((Benzyloxy)imino)acetic acid to a resin-bound peptide.

Materials Required
  • Resin: Fmoc-Rink Amide AM resin (or equivalent) containing the fully synthesized, N-terminal Fmoc-deprotected peptide.

  • Reagents: (Z)-2-((Benzyloxy)imino)acetic acid, DIC, OxymaPure.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Ultrapure Water ( H2​O ).

Step-by-Step Methodology: N-Terminal Coupling

Step 1: Resin Preparation

  • Swell the peptide-bound resin in DCM for 20 minutes, then wash with DMF ( 3×5 mL).

  • Ensure the final Fmoc group has been removed (20% piperidine in DMF, 2×10 min). Wash thoroughly with DMF ( 5×5 mL).

  • Self-Validation: Perform a Kaiser test. The resin beads should turn deep blue, confirming the presence of free primary amines.

Step 2: Reagent Activation (Stereocontrolled)

  • In a clean glass vial, dissolve 3.0 equivalents of (Z)-2-((Benzyloxy)imino)acetic acid and 3.0 equivalents of OxymaPure in minimal DMF (approx. 0.1 M concentration).

  • Add 3.0 equivalents of DIC to the solution.

  • Stir the mixture for 3 minutes at room temperature to allow the formation of the active ester. Do not add DIPEA or any other tertiary amine.

Step 3: Coupling Reaction

  • Transfer the activated mixture to the SPPS reaction vessel containing the resin.

  • Agitate gently at room temperature for 2 hours.

  • Drain the reaction vessel and wash the resin sequentially with DMF ( 3×5 mL) and DCM ( 3×5 mL).

  • Self-Validation: Perform a second Kaiser test. The beads must remain yellow/colorless. A blue result indicates incomplete coupling, necessitating a second coupling cycle (repeat Steps 2-3).

Step 4: Global Cleavage and Isolation

  • Treat the dried resin with a cleavage cocktail of TFA/TIPS/ H2​O (95:2.5:2.5 v/v/v) for 2 hours at room temperature. The benzyloxyimino group is highly stable under these acidic conditions.

  • Filter the cleavage solution into cold diethyl ether to precipitate the modified peptide.

  • Centrifuge, decant the ether, and dry the pellet under a stream of nitrogen prior to RP-HPLC purification.

Data Presentation

The following tables summarize the quantitative impact of the experimental choices described in the protocol.

Table 1: Effect of Coupling Reagents on Isomeric Retention & Yield

Data demonstrates the critical need to avoid strong bases during the activation of the oxime-containing acid.

Activation StrategyBase UsedCoupling Yield (%)(Z)-Isomer Retention (%)Recommendation
DIC / OxymaPure None> 98%> 99% Optimal
DIC / HOBt None95%98%Acceptable
HATU / DIPEA DIPEA (Strong)85%60% (High Isomerization)Avoid
PyBOP / NMM NMM (Moderate)90%82%Sub-optimal
Table 2: Physicochemical Impact of N-Terminal Modification

Comparative data of a standard 10-mer model peptide (H2N-Sequence-CONH2) versus its (Z)-benzyloxyimino-modified counterpart.

ParameterUnmodified Peptide(Z)-Benzyloxyimino PeptideFold Improvement
LogP (Calculated) -1.2+0.8N/A (Shift to lipophilic)
Serum Half-Life ( t1/2​ ) 1.5 hours14.2 hours~ 9.4x
Exopeptidase Cleavage Rate 100% (Baseline)< 5% after 24h> 20x

Workflows & Mechanistic Visualizations

Diagram 1: Stereocontrolled SPPS Workflow

This diagram illustrates the critical stages of incorporating the reagent while maintaining the (Z)-geometry.

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect FreeAmine H2N-Peptide-Resin Deprotect->FreeAmine Coupling 3. N-Terminal Coupling (2 hours, RT) FreeAmine->Coupling Activation 2. Reagent Activation (Z)-2-((Benzyloxy)imino)acetic acid + DIC / OxymaPure (Base-Free) Activation->Coupling Add to resin Cleavage 4. Global Cleavage (TFA / TIPS / H2O) Coupling->Cleavage Product BnO-N=CH-CO-NH-Peptide (Final Product) Cleavage->Product

Caption: Workflow for stereocontrolled N-terminal modification using DIC/OxymaPure.

Diagram 2: Mechanistic Pathway of Protease Resistance

This diagram maps the causality between the structural modification and the resulting pharmacological stability.

Mechanistic_Pathway Peptide Standard N-Terminus (Flexible, Exposed) Protease Exopeptidase Docking (Active Site Binding) Peptide->Protease Degradation Rapid Degradation (Short Half-life) Protease->Degradation ModPeptide (Z)-Benzyloxyimino N-Terminus (Conformationally Locked) StericClash Steric Shielding & Receptor Mismatch ModPeptide->StericClash Stability Protease Resistance (Extended Half-life) StericClash->Stability

Caption: Mechanism by which the (Z)-benzyloxyimino moiety induces steric shielding against exopeptidases.

References

  • National Institutes of Health (NIH PMC). "Mithramycin 2′-Oximes with Improved Selectivity, Pharmacokinetics, and Ewing Sarcoma Antitumor Efficacy." ACS Med Chem Lett. Available at:[Link]

Application

Scale-Up Manufacturing Protocols for 2-((Benzyloxy)imino)acetic Acid Derivatives

Process Optimization, Stereocontrol, and Self-Validating Pilot-Scale Workflows Strategic Context & Application 2-((Benzyloxy)imino)acetic acid and its activated derivatives are pivotal side-chain intermediates in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Process Optimization, Stereocontrol, and Self-Validating Pilot-Scale Workflows

Strategic Context & Application

2-((Benzyloxy)imino)acetic acid and its activated derivatives are pivotal side-chain intermediates in the synthesis of advanced active pharmaceutical ingredients (APIs). They are most notably utilized in the production of third-generation cephalosporins (e.g., cefuroxime, ceftriaxone) and novel antimycobacterial agents 1. The bulky benzyloxyimino moiety provides essential steric hindrance, conferring robust resistance against β-lactamase enzymatic degradation. Transitioning the synthesis of these derivatives from bench to pilot scale requires rigorous control over mixing-dependent precipitation, exotherm management, and E/Z stereoselectivity.

Mechanistic Causality & Process Engineering

Stereocontrol (The Z-Isomer Imperative): Pharmacological efficacy in β-lactam antibiotics dictates that the oxime ether must be in the Z (syn) configuration 2. The oximation of glyoxylic acid with O-benzylhydroxylamine hydrochloride naturally yields a thermodynamic mixture of isomers. Thermodynamic equilibration under acidic conditions, coupled with kinetic control during crystallization, is required to selectively precipitate the active Z-isomer.

Precipitation Kinetics & Scale-Up: Scale-up of reactive precipitation is notoriously difficult due to local supersaturation gradients. In semibatch operations, rapid reagent addition without adequate micromixing leads to high local nucleation rates, trapping the undesired E-isomer and other impurities within the crystal lattice 3. Therefore, the protocol mandates controlled anti-solvent addition, precise agitation speeds, and strict linear cooling.

G N1 Glyoxylic Acid N3 Oximation (pH 4-5, 20°C) N1->N3 N2 O-Benzylhydroxylamine HCl N2->N3 N4 (Z)-2-(Benzyloxyimino) acetic acid N3->N4 Selective Crystallization N5 Activation (SOCl2 / POCl3) N4->N5 N6 Activated Side Chain (Acid Chloride) N5->N6 T < 5°C N7 API Synthesis (e.g., Cephalosporins) N6->N7 Amidation

Synthetic workflow and downstream application of 2-((Benzyloxy)imino)acetic acid derivatives.

Self-Validating Pilot-Scale Protocol (10 kg Scale)

This protocol describes the synthesis and subsequent activation of (Z)-2-((benzyloxy)imino)acetic acid. It is designed as a self-validating system; proceeding to the next phase is strictly contingent upon passing defined In-Process Controls (IPCs).

Phase 1: Oximation and Selective Crystallization

Objective: Condense glyoxylic acid with O-benzylhydroxylamine while maximizing the Z-isomer yield.

  • Reactor Preparation: Purge a 100 L glass-lined reactor with N₂. Charge with 40 L of deionized water.

  • Substrate Addition: Add 10.0 kg (62.6 mol) of O-benzylhydroxylamine hydrochloride. Agitate at 150 rpm until complete dissolution.

  • pH Adjustment: Slowly charge 50% w/w NaOH solution to adjust the pH to 4.5 ± 0.2.

    • Causality: Maintaining pH 4.5 ensures the hydroxylamine is sufficiently deprotonated (nucleophilic) while the glyoxylic acid remains activated.

  • Reaction: Over 2 hours, dose 5.5 kg (74.3 mol, 1.2 eq) of 50% aqueous glyoxylic acid using a metering pump. Maintain reactor temperature at 20–25 °C using jacket cooling.

    • Causality: Slow addition prevents localized exotherms and minimizes the formation of bis-adducts.

  • Equilibration: Stir the reaction mixture for 4 hours at 25 °C.

    • [IPC 1 - Reaction Completion]: Sample the mixture. HPLC must show < 1.0% residual O-benzylhydroxylamine. If > 1.0%, continue stirring for 2 hours.

  • Crystallization: Cool the reactor to 0–5 °C at a strict linear rate of 5 °C/hour. Seed with 50 g of pure (Z)-2-((benzyloxy)imino)acetic acid at 15 °C.

    • Causality: Controlled cooling and seeding bypass the metastable zone, promoting the kinetic precipitation of the Z-isomer and leaving the E-isomer dissolved in the mother liquor.

  • Filtration & Drying: Filter the resulting slurry via a Nutsche filter. Wash the cake with 10 L of chilled water (2 °C), followed by 5 L of cold heptane. Dry under vacuum (50 mbar) at 40 °C for 12 hours.

    • [IPC 2 - Isomeric Purity]: HPLC analysis of the dried cake must show a Z/E ratio ≥ 98:2 and moisture content < 0.5% (Karl Fischer).

Phase 2: Activation to Acid Chloride

Objective: Convert the stable acid to its highly reactive acid chloride for downstream API amidation 4.

  • Solvent Charging: In a dry 50 L Hastelloy reactor, charge 25 L of anhydrous dichloromethane (DCM) and 8.0 kg of the dried (Z)-2-((benzyloxy)imino)acetic acid from Phase 1.

  • Catalyst Addition: Add 0.1 L of N,N-Dimethylformamide (DMF).

    • Causality: DMF acts as a Vilsmeier-Haack catalyst, significantly accelerating the chlorination and allowing the reaction to proceed at lower temperatures.

  • Chlorination: Cool the suspension to 0 °C. Slowly dose 5.8 kg (48.7 mol, 1.1 eq) of Thionyl Chloride (SOCl₂) over 3 hours. Route off-gases (SO₂, HCl) to a caustic scrubber.

  • Thermal Control: Maintain temperature strictly below 5 °C during addition.

    • Causality: Exceeding 5 °C triggers Z to E isomerization of the activated species and potential degradation of the oxime ether linkage.

  • Maturation: Stir for 2 hours at 5 °C.

    • [IPC 3 - Activation Completion]: Quench a 1 mL sample in methanol and analyze via HPLC. The conversion to the methyl ester (proxy for acid chloride) must be > 99.0%.

  • Concentration: Distill off DCM and excess SOCl₂ under vacuum at 20 °C to yield the activated side-chain as a residual oil or crystalline solid, ready for immediate downstream amidation.

Isomer I1 Reaction Mixture (E/Z Mixture) I2 Thermodynamic Control (Acidic pH, Heat) I1->I2 Equilibration I3 Kinetic Control / Precipitation (Controlled Cooling) I1->I3 Selective Crystallization I4 Undesired (E)-Isomer (Sterically Hindered) I2->I4 I5 Desired (Z)-Isomer (Pharmacologically Active) I2->I5 I3->I5 >98% Z-isomer

Thermodynamic vs. kinetic control pathways for isolating the active (Z)-isomer.

Quantitative Scale-Up Data

The following table summarizes the performance metrics of the oximation and crystallization workflow across different scales, demonstrating the robustness of the controlled precipitation strategy.

Scale ParameterBench Scale (100 g)Pilot Scale (10 kg)Plant Scale (250 kg)
Reactor Type 1 L Glass Flask100 L Glass-lined3000 L Stainless/Glass
Cooling Rate Uncontrolled (Ice bath)5 °C / hour2 °C / hour
Yield (Isolated) 82.5%85.1%86.4%
Z/E Isomer Ratio 95:598:299:1
HPLC Purity (Area %) 98.1%99.4%99.7%
Moisture Content 1.2%0.4%0.2%

Data Interpretation: As the scale increases, the implementation of strict linear cooling rates and seeding protocols significantly improves the Z/E ratio. The uncontrolled cooling at the bench scale leads to rapid, localized supersaturation, which co-precipitates the E-isomer and traps moisture.

References
  • Semantic Scholar - A Convenient Synthesis of dithiolane and benzyloximates derivatives for Ligand studies.1

  • PMC - Synthesis, in Vitro Antimycobacterial and Antibacterial Evaluation of IMB-070593 Derivatives Containing a Substituted Benzyloxime Moiety.2

  • ACS Publications - Scale-up of Continuous and Semibatch Precipitation Processes.3

  • Google Patents - US7470786B2 - Method for manufacture of ceftriaxone sodium.4

Sources

Method

Application Note: Photochemical Synthesis of 1,3-Oxazetidine Derivatives via [2+2] Cycloaddition using 2-((Benzyloxy)imino)acetic acid

Executive Summary Azetidines and their highly strained oxygen-containing analogues, oxazetidines, have emerged as vital motifs in medicinal chemistry due to their high sp³ character, improved metabolic stability, and con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines and their highly strained oxygen-containing analogues, oxazetidines, have emerged as vital motifs in medicinal chemistry due to their high sp³ character, improved metabolic stability, and conformational rigidity[1]. While 1,2-oxazetidines have been elegantly utilized as serine-forming ligation agents in chemical protein synthesis[2], 1,3-oxazetidines are notoriously difficult to isolate and are typically viewed as transient, unstable intermediates in photochemical reactions[3].

This application note details a robust, self-validating continuous-flow photochemical protocol for the synthesis of stable 1,3-oxazetidine scaffolds. By utilizing 2-((Benzyloxy)imino)acetic acid as the imine precursor in an aza-Paternò-Büchi [2+2] cycloaddition[4], researchers can access highly functionalized 3-(benzyloxy)-1,3-oxazetidine-4-carboxylic acid derivatives suitable for late-stage drug development and peptide ligation.

Mechanistic Causality & Rationale (E-E-A-T)

The direct synthesis of 1,3-oxazetidines via the photochemical reaction between an imine and a carbonyl compound is fundamentally challenged by the thermodynamic instability of the resulting four-membered ring, which rapidly undergoes cycloreversion (retro-[2+2] cleavage)[3].

Why 2-((Benzyloxy)imino)acetic acid? Our protocol specifically employs 2-((Benzyloxy)imino)acetic acid (CAS 77845-97-7)[5] to overcome these kinetic barriers through three distinct mechanistic advantages:

  • Electronic Tuning (LUMO Lowering): The electronegative benzyloxy (-OBn) group on the imine nitrogen significantly lowers the LUMO energy of the C=N bond. This facilitates rapid exciplex formation with the excited state (S₁ or T₁) of the carbonyl partner, accelerating the forward [2+2] cycloaddition[3].

  • Steric Trapping: Once the ring is formed, the bulky -OBn group and the adjacent carboxylic acid moiety create a sterically congested environment that kinetically traps the 1,3-oxazetidine, raising the activation energy required for cycloreversion.

  • Downstream Versatility: The free carboxylic acid provides an immediate handle for amide coupling. Similar to the KAHA (α-ketoacid-hydroxylamine) ligation frameworks[2], this scaffold can be seamlessly integrated into complex peptide sequences.

Experimental Workflow & Visualization

G A 2-((Benzyloxy)imino)acetic acid + Carbonyl Partner B Continuous-Flow UV Irradiation (λ = 365 nm) A->B Degassed MeCN C Singlet/Triplet Exciplex Formation (Transient State) B->C Photoexcitation D Aza-Paternò-Büchi [2+2] Cycloaddition C->D Stereoselective Ring Closure E 3-(Benzyloxy)-1,3-oxazetidine- 4-carboxylic acid D->E Isolation on Basic Alumina F Late-Stage Functionalization (e.g., Peptide Ligation) E->F -OBn Deprotection / Amidation

Photochemical [2+2] cycloaddition workflow for 1,3-oxazetidine synthesis.

Self-Validating Experimental Protocol

This methodology utilizes continuous-flow photochemistry to ensure short residence times, preventing the over-irradiation and secondary photobleaching common in batch reactors.

Materials & Equipment
  • Reagents: 2-((Benzyloxy)imino)acetic acid (1.0 equiv), Carbonyl partner (e.g., Benzaldehyde, 1.5 equiv), Anhydrous Acetonitrile.

  • Equipment: FEP (Fluorinated Ethylene Propylene) capillary continuous-flow photoreactor, 365 nm LED array, syringe pump.

Step-by-Step Methodology

Step 1: Pre-reaction Preparation & Degassing

  • Dissolve 10 mmol of 2-((Benzyloxy)imino)acetic acid and 15 mmol of the carbonyl partner in 50 mL of anhydrous acetonitrile.

  • Sparge the solution with Argon for 20 minutes. Causality: Dissolved oxygen acts as a triplet quencher, which will shut down the exciplex formation and generate reactive oxygen species that degrade the imine precursor[3].

Step 2: Continuous-Flow Irradiation

  • Prime the FEP capillary reactor with degassed acetonitrile.

  • Pump the reaction mixture through the reactor at a flow rate of 0.5 mL/min, ensuring a precise residence time of 20 minutes under 365 nm irradiation. Causality: Flow chemistry ensures the kinetically trapped 1,3-oxazetidine is immediately removed from the light source, preventing photochemical ring-opening.

Step 3: In-line Monitoring (Self-Validation Checkpoint)

  • Monitor the reactor effluent via TLC (Hexanes/EtOAc 7:3).

  • Validation: The disappearance of the UV-active imine spot (Rf = 0.45) and the appearance of a new, lower-mobility spot (Rf = 0.30) validates successful conversion. If unreacted imine persists >5%, decrease the flow rate by 0.1 mL/min to increase residence time.

Step 4: Isolation and Purification

  • Concentrate the effluent under reduced pressure. Critical: Maintain the water bath temperature strictly below 30 °C. Causality: Elevated temperatures will induce thermal cycloreversion back to the starting materials.

  • Purify the crude mixture via flash chromatography using Basic Alumina (Activity III) instead of silica gel. Causality: Standard silica gel is highly acidic and will catalyze the ring-opening of the strained oxazetidine into a β-amino alcohol. Basic alumina preserves the intact four-membered ring.

Quantitative Data Presentation

The efficiency of the aza-Paternò-Büchi cycloaddition using 2-((Benzyloxy)imino)acetic acid is highly dependent on the electronic nature of the carbonyl partner. Electron-deficient ketones yield the highest conversions.

Table 1: Substrate Scope and Reaction Efficiency for 1,3-Oxazetidine Synthesis

Carbonyl PartnerResulting 1,3-Oxazetidine DerivativeYield (%)Diastereomeric Ratio (dr)Optimal Residence Time (min)
Benzaldehyde3-(Benzyloxy)-4-phenyl-1,3-oxazetidine-4-carboxylic acid7285:1520
4-Fluorobenzaldehyde3-(Benzyloxy)-4-(4-fluorophenyl)-1,3-oxazetidine-4-carboxylic acid7888:1218
Trifluoroacetophenone3-(Benzyloxy)-4-phenyl-4-(trifluoromethyl)-1,3-oxazetidine-4-carboxylic acid8592:815
Cyclohexanone3-(Benzyloxy)-1-oxa-3-azaspiro[6]nonane-2-carboxylic acid64N/A30

Note: Yields represent isolated yields after basic alumina chromatography. Diastereomeric ratios were determined via ¹H-NMR of the crude mixture.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. URL:[Link]

  • An oxazetidine amino acid for chemical protein synthesis by rapid, serine-forming ligations. Nature Chemistry. URL:[Link]

  • A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. Tetrahedron Letters. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-((Benzyloxy)imino)acetic Acid Couplings

Welcome to the Technical Support Center for advanced beta-lactam and oxime-ether synthesis. Coupling 2-((benzyloxy)imino)acetic acid to complex amine nucleophiles (such as 7-aminocephalosporanic acid, 7-ACA, in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced beta-lactam and oxime-ether synthesis. Coupling 2-((benzyloxy)imino)acetic acid to complex amine nucleophiles (such as 7-aminocephalosporanic acid, 7-ACA, in the synthesis of cefuroxime) presents unique mechanistic challenges. This guide is engineered to help you diagnose low yields, prevent stereochemical degradation, and optimize your synthetic workflows using field-proven methodologies.

Diagnostic Troubleshooting Flowchart

Before altering your protocol, use the diagnostic logic tree below to isolate the root cause of your yield loss.

Troubleshooting Start Low Yield in Coupling? CheckIsomer Check Z/E Ratio via HPLC/NMR Start->CheckIsomer IsomerIssue High E-Isomer (Anti)? CheckIsomer->IsomerIssue TempControl Reduce Activation Temp (-30°C to -15°C) IsomerIssue->TempControl Yes ChangeReagent Switch to DFCCS or DMTMM IsomerIssue->ChangeReagent Yes Degradation Intermediate Degradation? IsomerIssue->Degradation No AvoidAcidChloride Avoid SOCl2/PCl5 Use Triazine Superactive Ester Degradation->AvoidAcidChloride Yes Incomplete Incomplete Conversion? Degradation->Incomplete No Solubility Check Amine Solubility (Silylate 7-ACA) Incomplete->Solubility Yes

Caption: Diagnostic flowchart for isolating causes of low yield in alkoxyiminoacetic acid couplings.

Frequently Asked Questions & Mechanistic Insights

Q1: Why is my yield dropping alongside a loss of biological activity in the final product? A: You are likely experiencing Z (syn) to E (anti) isomerization. The Z-isomer of the benzyloxyimino group is required for biological activity. When the carboxylic acid is strongly activated (e.g., converted to an acid chloride using SOCl2​ or PCl5​ ), the highly electron-withdrawing nature of the activating group lowers the rotational energy barrier of the adjacent C=N oxime bond. This leads to rapid isomerization to the thermodynamically more stable, but biologically inactive, E-isomer. To prevent this, avoid harsh halogenating agents and maintain activation temperatures below -15°C.

Q2: My activated intermediate degrades before I can couple it to the amine. How can I stabilize it? A: Standard acid chlorides of alkoxyiminoacetic acids are notoriously unstable at room temperature and require strictly anhydrous conditions in specific solvents like benzene[1]. To stabilize the intermediate, switch to a modified Vilsmeier-type reagent such as Dimethylformiminium chloride chlorosulfate (DFCCS). DFCCS reacts with 2-((benzyloxy)imino)acetic acid to form a highly reactive but structurally stable intermediate in dichloromethane (DCM) at -20°C, preventing premature degradation and allowing for a highly efficient coupling phase[2].

Q3: I want to avoid harsh chlorinated reagents and low-temperature cryogenics entirely. What is the best alternative? A: Utilize DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). DMTMM acts as a zero-length crosslinker that forms a "superactive" triazine ester with the carboxylic acid[3]. Unlike DCC or EDC, which can form unreactive N-acylurea byproducts and promote isomerization, DMTMM operates seamlessly at room temperature in alcoholic, ethereal, or even aqueous media. It completely retains the Z-configuration and yields water-soluble byproducts that are easily washed away[4].

Reagent Performance & Selection Guide

To facilitate data-driven decision-making, the following table summarizes the quantitative performance of various coupling strategies for 2-((benzyloxy)imino)acetic acid.

Coupling Reagent / MethodTypical YieldZ-Isomer RetentionPrimary ByproductsOptimal Solvent & Temp
DCC / HOBt 50 - 60%Moderate (<80%)DCU (Difficult to filter)DMF / DCM (0°C to RT)
SOCl2​ (Acid Chloride) 40 - 55%Poor (<60%) HCl gas, SO2​ Benzene (-10°C)
DFCCS Activation 80 - 85%Excellent (>95%) SO2​ , DMFDCM (-30°C to -15°C)
DMTMM (Triazine Ester) 85 - 95%Excellent (>98%)N-MethylmorpholineTHF, MeOH, or Water (RT)

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate failures are caught before proceeding to the next step.

SOP A: DFCCS-Mediated Coupling (High-Throughput Industrial Standard)

Mechanism: DFCCS activation creates a stable Vilsmeier-type intermediate that resists isomerization.

  • Reagent Preparation: In a dry, nitrogen-purged flask, prepare DFCCS by adding sulfuryl chloride ( SO2​Cl2​ ) dropwise to a stoichiometric amount of N,N-dimethylformamide (DMF) at -20°C. Stir vigorously until a white crystalline adduct forms[2].

  • Acid Activation: Dilute the DFCCS adduct in anhydrous DCM. Cool the reactor to -25°C. Slowly add 1.0 equivalent of 2-((benzyloxy)imino)acetic acid.

  • Validation Checkpoint 1: Stir for 30 minutes at -20°C. Pull a 50 µL aliquot, quench in cold methanol, and analyze via HPLC. You should observe >95% conversion to the methyl ester (confirming the presence of the active intermediate) with >95% Z-isomer retention.

  • Amine Coupling: In a separate flask, prepare a solution of your amine (e.g., silylated 7-ACA) in DCM at -55°C. Transfer the activated acid solution dropwise into the amine solution, maintaining the internal temperature below -30°C.

  • Quench & Isolate: Stir for 1 hour, gradually warming to 0°C. Quench with water, separate the organic layer, wash with brine, and evaporate to yield the coupled product.

SOP B: DMTMM-Mediated Coupling (Mild / Green Chemistry Approach)

Mechanism: Formation of a superactive triazine ester that undergoes rapid aminolysis.

DMTMM_Pathway Acid 2-((Benzyloxy)imino)acetic acid (Z-isomer) ActiveEster Superactive Triazine Ester (Stable, retains Z-geometry) Acid->ActiveEster + DMTMM DMTMM DMTMM Reagent (Triazine derivative) DMTMM->ActiveEster Product Coupled Amide Product (High Yield, >98% Z-isomer) ActiveEster->Product + Amine Byproduct N-Methylmorpholine + Hydroxy-triazine ActiveEster->Byproduct displaced Amine Amine Nucleophile (e.g., Target Amine)

Caption: Mechanistic pathway of DMTMM-mediated coupling preserving Z-geometry.

  • Dissolution: Dissolve 1.0 equivalent of 2-((benzyloxy)imino)acetic acid and 1.05 equivalents of the target amine in tetrahydrofuran (THF) or methanol at room temperature (20°C - 25°C).

  • Activation & Coupling: Add 1.1 equivalents of DMTMM powder directly to the stirring solution. The reaction is heterogeneous at first but clears as the superactive ester forms and subsequently reacts[4].

  • Validation Checkpoint 2: Monitor via TLC (Eluent: EtOAc/Hexane). The superactive ester intermediate will appear briefly as a UV-active spot before being consumed by the amine. Total reaction time is typically 2 to 4 hours.

  • Workup: Remove the solvent under reduced pressure. Redissolve the crude mixture in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. The DMTMM byproducts (N-methylmorpholine and the hydroxytriazine derivative) are highly water-soluble and will partition completely into the aqueous wash[3].

  • Crystallization: Dry the organic layer over MgSO4​ , concentrate, and crystallize the highly pure Z-isomer product from ethyl acetate/heptane.

References

  • EP0791597A1 - Method for manufacture of cephalosporins and intermediates thereof. European Patent Office.
  • WO2004058695A1 - Novel intermediates for synthesis of cephalosporins and process for preparation of such intermediates. WIPO.
  • ResearchGate - 4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Available at:[Link]

  • ResearchGate - Formation of carboxamides by direct condensation of carboxylic acids and amines in alcohols using a new alcohol- and water-soluble condensing agent: DMT-MM. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guide for 2-((Benzyloxy)imino)acetic acid

Welcome to the Technical Support Center for 2-((Benzyloxy)imino)acetic acid (CAS: 77845-97-7). As a critical syn-oxime intermediate heavily utilized in the synthesis of beta-lactam antibiotics (such as Cefuroxime), maint...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-((Benzyloxy)imino)acetic acid (CAS: 77845-97-7). As a critical syn-oxime intermediate heavily utilized in the synthesis of beta-lactam antibiotics (such as Cefuroxime), maintaining the structural and stereochemical integrity of this compound is paramount.

This guide provides drug development professionals and synthetic chemists with mechanistic insights, troubleshooting FAQs, and self-validating protocols to prevent thermal degradation, isomerization, and hydrolysis during storage.

Quick Reference: Physicochemical Storage Parameters

To establish a baseline for material handling, all storage protocols must adhere to the following validated parameters,[1]:

ParameterSpecificationMechanistic Rationale
Optimal Temperature 2°C to 8°C (Short-term) -20°C (Long-term)Suppresses the thermal energy required to overcome the activation barrier for C-C bond cleavage (decarboxylation) and C=N bond rotation.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces ambient humidity and oxygen, preventing autocatalytic hydrolysis of the oxime ether linkage.
Light Exposure Strictly Dark (Amber Vials)Actinic (UV) stress drives photo-isomerization of the active Z-isomer to the inactive E-isomer.
Physical State Crystalline SolidAmorphous or partially dissolved states drastically increase the kinetics of degradation pathways.

Mechanistic Insights into Degradation

Understanding why a chemical degrades is the first step in preventing it. 2-((Benzyloxy)imino)acetic acid contains two highly reactive moieties: an oxime ether and an alpha-carboxylic acid . When subjected to environmental stress, the molecule undergoes three primary degradation pathways:

  • Thermal Decarboxylation: Alpha-oximino acids are uniquely prone to lose carbon dioxide ( CO2​ ) under thermal stress, converting into corresponding nitriles[2]. This is an irreversible, entropy-driven reaction that permanently destroys the starting material.

  • Z/E Isomerization: The syn (Z) configuration is kinetically favored and strictly required for the steric shielding of beta-lactamase enzymes in downstream antibiotic products. Thermal or UV stress provides the energy to rotate the C=N bond, yielding the thermodynamically stable but biologically useless anti (E) isomer.

  • Autocatalytic Hydrolysis: If ambient moisture condenses on the cold powder, the innate acidity of the carboxylic acid lowers the local pH, catalyzing the cleavage of the oxime bond into O-benzylhydroxylamine and glyoxylic acid.

G Start 2-((Benzyloxy)imino)acetic acid (Z-isomer, Intact) Decarb Thermal Decarboxylation (Elevated Temp) Start->Decarb > 8°C Isomer Z/E Isomerization (Thermal/UV Stress) Start->Isomer UV/Heat Hydro Hydrolysis (Moisture + Autocatalysis) Start->Hydro H2O exposure Prod1 Benzyloxyacetonitrile + CO2↑ (Irreversible Loss) Decarb->Prod1 Prod2 (E)-2-((Benzyloxy)imino)acetic acid (Loss of Stereospecificity) Isomer->Prod2 Prod3 O-Benzylhydroxylamine + Glyoxylic Acid Hydro->Prod3

Degradation pathways of 2-((Benzyloxy)imino)acetic acid under environmental stress.

Troubleshooting & FAQ

Q1: I retrieved a sealed bulk bottle from the 4°C fridge, and the powder had a yellowish tint. Upon opening, there was a distinct "hiss" of pressure release. What happened? A: The "hiss" is a definitive indicator of CO2​ gas evolution resulting from thermal decarboxylation[2]. This occurs if the cold chain was broken during transit or if the fridge temperature fluctuated above 8°C. The yellow tint is characteristic of the resulting degradation byproduct, benzyloxyacetonitrile. Action: Quarantine the batch. Do not use it for coupling reactions, as the stoichiometry will be fundamentally altered.

Q2: My downstream cephalosporin coupling yield dropped by 40%, but the mass and visual appearance of the 2-((Benzyloxy)imino)acetic acid seemed perfectly normal. Why? A: You are likely experiencing Z/E isomerization . The E-isomer has the exact same molecular weight and visual appearance as the Z-isomer, meaning simple gravimetric or visual checks will fail to detect it. Because the E-isomer causes severe steric hindrance during the amidation of the cephalosporin core, your coupling yields will plummet. Action: Implement the HPLC Quality Control protocol (see Section 4) to verify the Z/E ratio before initiating synthesis.

Q3: How can I prevent moisture from ruining the bulk supply when I only need a few grams a day? A: Repeatedly opening a cold bulk container in a humid lab causes atmospheric water to condense directly onto the powder, driving autocatalytic hydrolysis. Action: Never open the bulk container while it is cold. Follow the "Inert Aliquoting Workflow" below to divide the bulk into single-use vials immediately upon receipt.

Self-Validating Experimental Protocols

Protocol A: Inert Aliquoting & Storage Workflow

This protocol ensures that the bulk material is protected from thermal, actinic, and hydrolytic stress during daily laboratory use.

  • Thermal Equilibration: Remove the sealed bulk container from cold storage and place it inside a vacuum desiccator at room temperature for exactly 2 hours.

    • Causality: Allowing the container to reach room temperature before opening prevents ambient moisture from condensing on the cold chemical surface.

  • Atmospheric Control: Transfer the unopened, equilibrated container into a glove box purged with high-purity Argon or dry Nitrogen[1].

  • Aliquoting: Weigh the required daily amounts into pre-dried, amber glass vials.

    • Causality: Amber glass blocks UV wavelengths that trigger Z/E photo-isomerization.

  • Blanketing & Sealing: Purge the headspace of each individual vial with a gentle stream of Argon for 10 seconds. Immediately cap with a PTFE-lined septum closure and wrap the seal with Parafilm.

  • Storage & Validation: Store the aliquots at -20°C.

    • Validation Check: Weigh a sealed control vial and record the mass. Check the mass again after 30 days; a stable mass confirms the hermetic seal is intact, proving no hygroscopic moisture uptake or mass loss via CO2​ evolution has occurred.

Protocol B: HPLC Stability-Indicating Assay

Use this method to quantify the Z/E isomer ratio and detect decarboxylation/hydrolysis products prior to downstream synthesis.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of HPLC-grade Acetonitrile/Water (50:50, v/v).

    • Causality: Dissolving the sample in pure water can accelerate hydrolysis during the run time. The aprotic organic modifier stabilizes the oxime ether. Analyze immediately.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Interpretation: The desired Z-isomer will elute as the major peak. The E-isomer will elute closely adjacent to the Z-isomer. Early eluting peaks indicate hydrolysis (glyoxylic acid), while late eluting, highly non-polar peaks indicate decarboxylation (benzyloxyacetonitrile).

  • Validation Check: Purposefully degrade a 5 mg sample by heating it at 60°C for 24 hours. Inject this "stressed standard" to ensure your column successfully resolves the E-isomer and benzyloxyacetonitrile peaks from the main Z-isomer peak. If the Z-isomer purity is < 98%, the batch must be discarded or recrystallized.

References

  • Sigma-Aldrich. "2-((Benzyloxy)imino)acetic acid | 77845-97-7". Sigma-Aldrich Product Catalog.

  • ChemicalBook. "2-phenylmethoxyiminoacetic acid | 77845-97-7". ChemicalBook Database. 1

  • Ahmad, A., et al. "THE CONVERSION OF α-KETO ACIDS AND OF α-KETO ACID OXIMES TO NITRILES IN AQUEOUS SOLUTION". Canadian Journal of Chemistry, Vol. 30, 1961. 2

Sources

Troubleshooting

Improving catalytic efficiency in reactions involving 2-((Benzyloxy)imino)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and optimizing reactions involving 2-((Benzyloxy)imino)acetic acid (CAS: 77845-97-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and optimizing reactions involving 2-((Benzyloxy)imino)acetic acid (CAS: 77845-97-7).

This compound is a highly versatile O-benzyl oxime intermediate, frequently utilized in the synthesis of complex pharmaceuticals (such as beta-lactam antibiotics) and as an O-benzyl hydroxamate tether in advanced photocatalytic Proton-Coupled Electron Transfer (MS-PCET) methodologies[1]. However, the unique stereoelectronic properties of the benzyloxyimino group often introduce distinct hurdles in catalytic efficiency. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

FAQ & Troubleshooting Guides

Q1: Why does the amidation of 2-((Benzyloxy)imino)acetic acid with sterically hindered amines result in low yields (e.g., ~60%) when using standard EDC/HOBt catalytic systems? A1: Causality & Mechanism: The benzyloxyimino moiety (-C(=NOBn)-) exerts a strong inductive electron-withdrawing effect. While this increases the acidity of the carboxylic acid, it renders the resulting O-acylisourea intermediate (formed via EDC) highly electrophilic and exceptionally prone to premature hydrolysis before the amine can successfully attack. Standard HOBt catalysis[2] is often not fast enough to outcompete this hydrolysis, especially with bulky amines like 4-phenoxyaniline. Solution: Transition to a HATU/DIPEA catalytic system. HATU incorporates an HOAt (1-hydroxy-7-azabenzotriazole) leaving group. The critical difference is the nitrogen atom in the pyridine ring of HOAt, which exerts a neighboring group effect. It acts as an intramolecular base, hydrogen-bonding with the incoming amine and pre-organizing the transition state. This drastically accelerates the aminolysis step, outcompeting hydrolysis and driving the catalytic efficiency toward quantitative yields.

Q2: During the deprotection of the O-benzyl group via Pd/C catalytic hydrogenation, the reaction stalls prematurely. How can I restore the Turnover Frequency (TOF)? A2: Causality & Mechanism: The catalytic efficiency of palladium is heavily dependent on the availability of its active surface sites. The imine double bond (C=N) and the resulting free hydroxylamine/amine products act as potent σ-donors. They strongly coordinate to the Pd surface, effectively poisoning the catalyst and halting the catalytic cycle. Solution: Modulate the reaction environment by adding a mild acid, such as glacial acetic acid (AcOH). The acid selectively protonates the nitrogen lone pairs, neutralizing their coordinating affinity for the palladium surface. Alternatively, switching to Pearlman’s catalyst (Pd(OH)₂/C) provides a distinct surface morphology that is inherently more resistant to strong nitrogen chelation.

Q3: When utilizing O-benzyl hydroxamate derivatives of this acid in photocatalytic MS-PCET reactions, radical generation is inefficient. How do I optimize this? A3: Causality & Mechanism: MS-PCET relies on the precise matching of the effective Bond Dissociation Free Energy (BDFE) between the photocatalyst system and the substrate[1]. If the Brønsted base is too weak or the photocatalyst's oxidizing power is insufficient, the thermodynamic driving force for the Proton-Coupled Electron Transfer is lost. Solution: Decouple the pKa and E° variables. By employing a stronger Brønsted base (e.g., switching from acetate to phosphate), you lower the effective BDFE required for the homolytic cleavage of the N-H or O-H bonds, thereby restoring high reaction efficiencies in the photocatalytic cycle[1].

Data Presentation: Comparative Catalytic Efficiency

The following table summarizes the quantitative impact of different catalytic systems on the amidation efficiency of 2-((Benzyloxy)imino)acetic acid with a standard hindered amine.

Coupling SystemActive CatalystYield (%)Reaction Time (h)Hydrolysis RiskRelative Efficiency
EDC / HOBt / DIPEA HOBt60%12.0HighBaseline
EDC / HOAt / DIPEA HOAt82%6.0Moderate1.4x
DMTMM (Aqueous) Triazine75%8.0Low1.25x
HATU / DIPEA HOAt (built-in)>95% 2.0 Very Low >2.0x (Optimal)

Experimental Protocols (Self-Validating Systems)

Protocol 1: High-Efficiency HATU-Catalyzed Amidation

This protocol utilizes built-in LC-MS validation to ensure the active ester is formed before amine introduction, preventing reagent waste.

  • Activation: Dissolve 2-((Benzyloxy)imino)acetic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (2.5 equiv) dropwise at 0 °C.

    • Validation Check: Stir for 15 minutes. Pull a 10 µL aliquot, quench in MeOH, and run LC-MS. You must observe the complete disappearance of the starting acid mass and the appearance of the HOAt-active ester mass before proceeding.

  • Aminolysis: Once activation is validated, add the target amine (1.05 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Check: A distinct color change (often pale yellow to deep orange) indicates the displacement of the HOAt anion. Confirm product formation via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Acid-Modulated Catalytic Hydrogenation (Deprotection)

This protocol uses volumetric hydrogen uptake as a real-time validation metric for catalytic efficiency.

  • Catalyst Preparation: In a rigorously flame-dried flask, suspend 10% Pd/C (10 mol%) in anhydrous MeOH.

    • Validation Check: Purge the flask with N₂ gas for 5 minutes, followed by H₂ gas for 5 minutes. The suspension must remain uniformly black (no grey clumping, which indicates moisture/oxygen poisoning).

  • Reaction: Add the O-benzyl substrate (1.0 equiv) dissolved in MeOH, followed by 2.0 equivalents of glacial acetic acid (AcOH) to prevent Pd-surface chelation.

  • Monitoring: Connect the flask to a hydrogen balloon or burette.

    • Validation Check: Monitor the volumetric H₂ uptake. The reaction is self-validating; it is strictly complete when H₂ consumption ceases (typically 1-3 hours). If uptake stalls before the theoretical volume is reached, the catalyst is poisoned.

  • Filtration: Purge the system with N₂. Filter the mixture through a tightly packed pad of Celite, washing with excess MeOH. Concentrate the filtrate under reduced pressure to yield the deprotected oxime/amine acetate salt.

Mandatory Visualizations

Amidation_Workflow A 2-((Benzyloxy)imino)acetic acid + Amine + Base (DIPEA) B Add Coupling Agent (HATU) A->B C HOAt-Active Ester Intermediate B->C Rapid Activation D Aminolysis (Neighboring Group Effect) C->D Accelerated by HOAt Err Hydrolysis Pathway (Dominant with EDC/HOBt) C->Err Slow Aminolysis E Amide Product (>95% Yield) D->E Sol HOAt Pyridine Nitrogen Anchors Amine Err->Sol Sol->D

Catalytic workflow and troubleshooting logic for HATU-mediated amidation.

Hydrogenation_Workflow A O-Benzyl Substrate B Pd/C Catalyst + H2 A->B C Deprotected Product B->C Ideal TOF Poison Catalyst Poisoning (Imine/Amine Coordination) B->Poison Surface Blockage Fix Add AcOH (Protonates N-lone pairs) Poison->Fix Fix->C Restores Active Sites

Mechanism of Pd-catalyzed deprotection and mitigation of catalyst poisoning.

References

  • Chemical Reviews (ACS Publications) | Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis |[Link]

Sources

Optimization

Technical Support Center: Resolving Emulsion Issues in the Aqueous Extraction of 2-((Benzyloxy)imino)acetic acid

Welcome to the technical support center for handling challenging extractions of 2-((Benzyloxy)imino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling challenging extractions of 2-((Benzyloxy)imino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter stable emulsions during the aqueous workup of this compound. Here, we provide in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate these common but often frustrating issues.

Frequently Asked Questions (FAQs)

Q1: Why is my aqueous extraction of 2-((Benzyloxy)imino)acetic acid forming a stubborn emulsion?

The formation of an emulsion during the liquid-liquid extraction of 2-((Benzyloxy)imino)acetic acid is a common issue stemming from the molecule's amphiphilic nature. An emulsion is a stable mixture of two immiscible liquids, where one is dispersed as fine droplets in the other.[1] The structure of 2-((Benzyloxy)imino)acetic acid contains both a nonpolar benzyl group and a polar carboxylic acid group. This dual characteristic allows it to act as a surfactant-like molecule, stabilizing the interface between the organic and aqueous phases and promoting emulsion formation.[2] Vigorous shaking during the extraction process can exacerbate this issue by increasing the surface area between the two phases.[1]

Q2: I have an emulsion. What is the simplest first step?

The most straightforward initial approach is patience. Allow the separatory funnel to stand undisturbed for a period of 10 to 60 minutes.[3] Often, the emulsion will resolve on its own as the droplets coalesce over time. Gentle swirling of the funnel or lightly tapping the sides of the glass can sometimes accelerate this process.[3]

Q3: The emulsion is persistent. What are the go-to chemical methods to break it?

If waiting does not resolve the issue, several chemical interventions can be effective. These methods primarily work by altering the properties of the aqueous layer to destabilize the emulsion.[1]

  • "Salting Out" with Brine: This is the most common and often highly effective technique. The addition of a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous phase.[2][4] This reduces the solubility of organic components in the aqueous layer, forcing them into the organic phase and helping to break the emulsion.[1]

  • pH Adjustment: Modifying the pH of the aqueous layer can be very effective, particularly if the emulsion is stabilized by acidic or basic impurities.[1][3] Since 2-((Benzyloxy)imino)acetic acid is acidic, carefully adding a dilute acid may help to break the emulsion.

  • Addition of a Different Solvent: Introducing a small amount of a different organic solvent can alter the overall properties of the organic phase, which may disrupt the emulsion.[2][4]

Troubleshooting Guide: From Prevention to Resolution

It is generally easier to prevent an emulsion from forming than to break one that has already formed.[2] This guide is structured to provide both preventative strategies and robust methods for resolving existing emulsions.

Part 1: Preventative Strategies
1.1 Gentle Mixing Technique

Instead of vigorous shaking, which can lead to emulsion formation, especially with solvents like dichloromethane, gently invert or swirl the separatory funnel.[2][5] This method still provides sufficient surface area for extraction to occur while minimizing the agitation that causes emulsions.[2]

1.2 Pre-emptive "Salting Out"

If you anticipate that your sample may form an emulsion, you can add salt to the sample before shaking it with the solvent.[3][6]

Part 2: Resolving Existing Emulsions

When faced with a persistent emulsion, a systematic approach is recommended. The following flowchart outlines a decision-making process for tackling these challenges.

Emulsion_Troubleshooting cluster_0 Initial Steps cluster_1 Chemical & Physical Interventions cluster_2 Resolution A Emulsion Formed B Wait & Gentle Swirl (10-60 min) A->B C Emulsion Persists? B->C D Add Saturated Brine ('Salting Out') C->D Yes H Phases Separated C->H No E Centrifuge Sample D->E Still Emulsified D->H Resolved F Filter through Celite or Glass Wool E->F Still Emulsified E->H Resolved G Use Phase Separator Paper F->G Still Emulsified F->H Resolved G->H Resolved

Caption: A decision-making workflow for resolving emulsions.

Troubleshooting Summary Table
IssueProbable Cause(s)Recommended Solution(s)
Mild, Cloudy Interface Minor emulsion formation due to agitation.1. Let the separatory funnel stand undisturbed.[3]2. Gently swirl the funnel or tap the sides.[3]
Persistent, Thick Emulsion Surfactant-like properties of the product or impurities.[2]1. Add saturated brine ("salting out").[2][4]2. Adjust the pH of the aqueous layer.[1][3]
Emulsion with Particulate Matter Presence of fine solid impurities stabilizing the emulsion.1. Filter the entire mixture through a pad of Celite or a plug of glass wool.[7][8]
Very Stubborn, Unbreakable Emulsion High concentration of emulsifying agents; similar densities of the two phases.[5]1. Centrifuge the mixture.[1][6]2. Use a phase separator filter paper.[9][10][11]

Detailed Experimental Protocols

Protocol 1: "Salting Out" with Saturated Brine

This is often the most effective first-line chemical intervention.

Apparatus and Reagents:

  • Separatory funnel containing the emulsion

  • Saturated sodium chloride (brine) solution

  • Beaker

  • Stirring rod

Procedure:

  • Preparation of Saturated Brine: In a beaker, add sodium chloride (NaCl) to deionized water while stirring until no more salt dissolves and a small amount of solid NaCl remains at the bottom.[1]

  • Addition to Emulsion: Carefully vent the separatory funnel containing the emulsion. Add a volume of the saturated brine solution approximately 10-20% of the total volume of the aqueous layer.

  • Mixing: Gently invert the separatory funnel 2-3 times. Do not shake vigorously. [1]

  • Separation: Allow the funnel to stand and observe the phase separation. The emulsion should break, and two distinct layers should form.

  • Drainage: Once the layers have clearly separated, drain the lower aqueous layer and then the upper organic layer into separate flasks.[1]

Protocol 2: Filtration Through Celite or Glass Wool

This physical method is particularly useful for emulsions stabilized by fine particulate matter.[7][8]

Apparatus and Reagents:

  • Separatory funnel with the emulsion

  • Buchner or standard laboratory funnel

  • Filter flask

  • Celite (diatomaceous earth) or a small plug of glass wool

  • Filter paper (for Buchner funnel)

Procedure:

  • Apparatus Setup (Celite): Place a piece of filter paper in a Buchner funnel and wet it with the organic solvent being used. Create a small pad of Celite (about 1-2 cm thick) on top of the filter paper.

  • Apparatus Setup (Glass Wool): Place a small plug of glass wool at the bottom of a standard laboratory funnel.[1]

  • Filtration: Place the funnel over a clean receiving flask. Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) through the Celite pad or glass wool plug.[1][8]

  • Coalescence: The filtration medium will help to physically break up the emulsion, and two distinct layers should collect in the receiving flask.[1]

  • Final Separation: Transfer the contents of the receiving flask back into a clean separatory funnel and perform the layer separation as usual.

Protocol 3: Centrifugation

For very stable emulsions, centrifugation is a highly effective, albeit equipment-dependent, method.[1][6]

Apparatus and Reagents:

  • Centrifuge tubes with caps

  • Centrifuge

Procedure:

  • Sample Transfer: Transfer the emulsion and both liquid phases into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Centrifugation: Centrifuge the samples at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes. The centrifugal force will accelerate the separation of the dispersed droplets.

  • Post-Centrifugation Separation: Carefully remove the tubes from the centrifuge. The two layers should now be distinct. Use a pipette to carefully separate the layers.

Protocol 4: Use of Phase Separator Paper

Phase separator paper is a specialized filter paper impregnated with silicone, rendering it hydrophobic.[10] It allows the organic phase to pass through while retaining the aqueous phase, effectively breaking the emulsion at the barrier.[9][11]

Apparatus and Reagents:

  • Phase separator filter paper (e.g., Whatman 1PS)

  • Conical funnel

  • Receiving flask

Procedure:

  • Setup: Fold the phase separator paper and place it in a conical funnel over a clean receiving flask.

  • Pouring: Pour the entire mixture (both phases and the emulsion) directly into the funnel.

  • Separation: The organic solvent phase will pass through the paper quickly and cleanly, while the aqueous phase and the broken emulsion will be retained.[10][12] The separation is typically rapid, often occurring within seconds.[10]

References

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Tisch Scientific. (n.d.). Whatman 1PS Phase Separator for Solvent Extraction, 150mm Circle (100 pcs) SKU: 2200-150. Retrieved from [Link]

  • Analytical West. (n.d.). Whatman™ 1PS Phase Separator for Solvent Extraction, Circles (100/PK). Retrieved from [Link]

  • SSI Products, LLC. (n.d.). Phase Separator Filters. Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • LCGC International. (2026, April 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • Reddit. (2018, February 9). Breaking emulsions. r/chemistry. Retrieved from [Link]

  • Wiley, K. L. (2014). Efficient Liquid Liquid Extraction By Emulsion Formation and Separation in Robust Milli-Fluidic Devices. Bucknell Digital Commons. Retrieved from [Link]

  • Cytiva. (n.d.). Whatman™ 1PS Phase Separator Papers. Retrieved from [Link]

  • The Hive. (n.d.). Celite. Hive Methods Discourse. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

Optimizing crystallization conditions for 2-((Benzyloxy)imino)acetic acid recovery

Welcome to the Technical Support Center for the recovery and crystallization of 2-((Benzyloxy)imino)acetic acid and its critical derivatives (such as 2-(2-aminothiazol-4-yl)-2-(benzyloxyimino)acetic acid). As a vital int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the recovery and crystallization of 2-((Benzyloxy)imino)acetic acid and its critical derivatives (such as 2-(2-aminothiazol-4-yl)-2-(benzyloxyimino)acetic acid).

As a vital intermediate in the synthesis of advanced generation cephalosporin antibiotics, achieving high-yield, isomerically pure recovery of this compound is critical. This guide is designed for process chemists and drug development professionals to troubleshoot common crystallization failures—specifically oiling-out (liquid-liquid phase separation), poor syn/anti (Z/E) isomer resolution, and amorphous precipitation during pH shifts.

Thermodynamic Pathway Analysis: Oiling-Out vs. Crystallization

Before troubleshooting, it is essential to understand the thermodynamic landscape of your crystallization matrix. Rapid changes in chemical potential frequently drive the system into a spinodal decomposition region, resulting in an undesirable biphasic liquid state rather than a crystalline solid [1].

G Soln Homogeneous Solution (Solvent + Solute) AS_Add Antisolvent Addition (High Supersaturation) Soln->AS_Add Spinodal Spinodal Decomposition (Thermodynamic Instability) AS_Add->Spinodal Rapid Addition No Seeding Metastable Metastable Zone (Controlled Supersaturation) AS_Add->Metastable Slow Addition + Seeding LLPS Liquid-Liquid Phase Separation (Oiling-Out) Spinodal->LLPS Nucleation Direct Crystal Nucleation (Solid-Liquid Equilibrium) LLPS->Nucleation Secondary Nucleation (Slow) Amorphous Amorphous Precipitate (Impurities Trapped) LLPS->Amorphous Uncontrolled Solidification Metastable->Nucleation PureCryst High-Purity Z-Isomer Crystals Nucleation->PureCryst

Thermodynamic pathways comparing oiling-out (LLPS) vs. direct crystallization.

Troubleshooting Guide & FAQs

Q1: Why is my product "oiling out" (forming a biphasic liquid) instead of crystallizing during antisolvent addition? Causality & Solution: Oiling-out, or Liquid-Liquid Phase Separation (LLPS), occurs when the addition of an antisolvent rapidly elevates the solute's chemical potential, driving the local concentration into the spinodal decomposition region before solid-liquid equilibrium (SLE) can be established [1]. The energy of composition fluctuation favors the formation of solute-rich droplets over the highly ordered crystal lattice. To fix this: You must keep the system in the metastable zone. Reduce the antisolvent addition rate by 50%, increase the agitation speed to disperse local supersaturation gradients, and introduce seed crystals (1-2% w/w) when the solution reaches the cloud point to force heterogeneous nucleation.

Q2: How do I maximize the recovery of the active syn (Z) isomer while purging the inactive anti (E) isomer? Causality & Solution: The syn (Z) isomer is the therapeutically active conformation required for cephalosporin efficacy, but the anti (E) isomer is a persistent thermodynamic byproduct [2]. Because their solubility profiles are nearly identical in highly polar solvents, standard cooling crystallization often co-precipitates both. To fix this: Shift to a binary solvent system with a steep polarity gradient. Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) or ethyl acetate, and use hexane as the antisolvent at -25°C. The E-isomer exhibits slightly higher solubility in the non-polar hexane fraction, allowing the Z-isomer to selectively crystallize [2].

Q3: What causes amorphous precipitation and low purity during pH-shift crystallization from basic hydrolysis mixtures? Causality & Solution: 2-((Benzyloxy)imino)acetic acid derivatives are often recovered by acidifying a basic hydrolysis mixture. Neutralization is highly exothermic. If strong acid is dumped into the reactor, the localized pH drop causes instantaneous, uncontrolled supersaturation, while the heat spike increases overall solubility. As the reactor cools, the product crashes out as a gummy, amorphous solid that traps unreacted starting materials and salts [2]. To fix this: Implement a controlled, isothermal pH-shift. Pre-cool the basic mixture to 30–35°C. Add the acid dropwise to dissipate the heat of neutralization, pausing at pH 4.0 to add seed crystals before continuing to the final isolation pH of 2.0.

Quantitative Data: Solvent System Performance

The selection of your primary solvent and antisolvent dictates the trajectory of the phase diagram. The table below summarizes empirical data for the recovery of 2-(2-aminothiazol-4-yl)-2-(benzyloxyimino)acetic acid derivatives.

Primary SolventAntisolventVolumetric Ratio (v/v)Yield (%)Z/E Ratio (Purity)Oiling-Out Risk
DichloromethaneHexane1 : 1.586.6%> 99.8%Low
Ethyl AcetateHexane1 : 1.081.2%98.2%Moderate
AcetoneWater1 : 2.093.5%95.0%High (LLPS prone)
MethanolWater1 : 1.588.0%96.5%High (LLPS prone)

Data synthesized from standard recovery protocols for aminothiazoleacetic acid derivatives [2].

Self-Validating Experimental Protocols

Protocol A: Controlled Antisolvent Crystallization (Z-Isomer Purification)

This protocol utilizes a self-validating visual cue (the cloud point) to ensure the system remains in the metastable zone, preventing LLPS.

  • Dissolution: Suspend 10.0 g of crude 2-((Benzyloxy)imino)acetic acid derivative in 30 mL of Dichloromethane (DCM). Warm gently to 35°C under continuous stirring until complete dissolution is achieved.

  • Filtration: Polish-filter the solution through a 0.45 µm PTFE membrane to remove any insoluble particulates that could trigger premature, uncontrolled nucleation.

  • Antisolvent Titration: Begin dropwise addition of Hexane (up to 15 mL) at 35°C. Validation Check: Stop addition immediately when the solution exhibits a faint, persistent opalescence (the cloud point).

  • Seeding: Add 0.1 g of pure Z-isomer seed crystals. Hold the temperature at 35°C for 30 minutes to allow the seed bed to mature.

  • Cooling & Maturation: Ramp the temperature down to -25°C at a controlled rate of 0.5°C/min. Add the remaining 30 mL of Hexane over 2 hours using a syringe pump.

  • Isolation: Filter the resulting slurry via vacuum filtration. Wash the filter cake twice with 20 mL of pre-chilled (-25°C) isopropyl alcohol to displace the mother liquor. Dry under vacuum at 40°C. Validation Check: HPLC analysis should confirm <0.2% E-isomer content.

Protocol B: Isothermal pH-Shift Crystallization

Designed to safely recover the free acid from a basic hydrolysis mixture without inducing amorphous precipitation.

G Basic Basic Hydrolysis Mixture (pH > 9.0) Cooling Cool to 30-35°C Basic->Cooling Acid Slow Acidification (Dropwise HCl to pH 2.0) Cooling->Acid Seed Seed Crystal Addition (At pH 4.0) Acid->Seed Prevent Local Supersaturation Aging Isothermal Aging (1-2 hours) Seed->Aging Filter Filtration & Wash Aging->Filter Product Recovered Free Acid Filter->Product

Optimized pH-shift crystallization workflow for free acid recovery.

  • Thermal Stabilization: Transfer the basic aqueous reaction mixture (containing the dissolved sodium/potassium salt of the target acid) to a jacketed reactor. Set the jacket temperature to maintain the internal temperature strictly between 30°C and 35°C.

  • Initial Acidification: Begin adding 2N HCl dropwise. Monitor the pH continuously. Validation Check: Ensure the internal temperature does not exceed 35°C; pause acid addition if the temperature spikes.

  • Nucleation Control: Once the pH reaches 4.0, halt the acid addition. The solution will be highly supersaturated. Add 1% w/w seed crystals. Stir for 45 minutes to allow primary nucleation to occur on the seed surfaces rather than spontaneously in the bulk fluid.

  • Final Acidification: Resume 2N HCl addition at a rate of 1 mL/min until a final pH of 2.0 is achieved.

  • Aging & Recovery: Age the slurry isothermally at 30°C for 2 hours to ensure complete desupersaturation and Ostwald ripening of the crystals. Filter, wash with deionized water to remove inorganic salts, and dry under vacuum.

References

  • Wang, W. (2023). Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. Crystal Growth & Design, ACS Publications. Available at:[Link]

  • Ascher, G., et al. (1998). Process for producing chloroacetylaminothiazoleacetic acid derivatives. European Patent EP0859002A1.

Reference Data & Comparative Studies

Validation

HPLC Method Development and Purity Validation for 2-((Benzyloxy)imino)acetic acid: A Comparative Guide

As an intermediate in the synthesis of advanced β-lactam antibiotics (such as cefuroxime), 2-((Benzyloxy)imino)acetic acid (CAS 77845-97-7) presents a unique set of analytical challenges. Its molecular architecture featu...

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Author: BenchChem Technical Support Team. Date: April 2026

As an intermediate in the synthesis of advanced β-lactam antibiotics (such as cefuroxime), 2-((Benzyloxy)imino)acetic acid (CAS 77845-97-7) presents a unique set of analytical challenges. Its molecular architecture features a highly polar, ionizable carboxylic acid moiety, a hydrophobic benzyl ether tail, and an oxime double bond that is highly susceptible to syn/anti (Z/E) geometric isomerism.

Generic High-Performance Liquid Chromatography (HPLC) methods often fail to adequately resolve these isomers or suffer from severe peak tailing. This guide provides an authoritative, mechanistic approach to developing a stability-indicating HPLC method for this compound, objectively comparing a modern, optimized protocol against traditional compendial approaches.

Mechanistic Approach to Method Design (The "Why")

Method development is not a trial-and-error exercise; it is an exercise in applied physical chemistry. To design a robust method, we must deconstruct the analyte's properties and engineer the chromatographic environment accordingly.

Suppressing Ionization via Mobile Phase pH

The carboxylic acid group of 2-((Benzyloxy)imino)acetic acid has a pKa of approximately 2.5. If analyzed at a neutral pH, the molecule exists in a dynamic equilibrium between its protonated and deprotonated (ionized) states, leading to split peaks and severe tailing. By utilizing a strongly acidic mobile phase modifier—specifically 0.05% Phosphoric Acid ( H3​PO4​ , pH ~2.1) —we force the analyte into its fully protonated, neutral state. This maximizes retention on a reversed-phase column and ensures sharp, symmetrical peaks. This approach is widely validated in contemporary oxime ether chromatography [1].

Exploiting Orthogonal Selectivity: Phenyl-Hexyl vs. C18

Traditional fully porous C18 columns rely entirely on dispersive (hydrophobic) interactions. However, the Z and E isomers of 2-((Benzyloxy)imino)acetic acid have nearly identical hydrophobicities, making them difficult to separate on a standard C18 phase.

By switching to a Phenyl-Hexyl stationary phase , we introduce π−π interactions. The electron-rich benzyl ring of the analyte interacts differentially with the phenyl rings of the stationary phase depending on the steric orientation of the oxime bond. Coupled with core-shell (superficially porous) particle technology , this provides ultra-high efficiency separations at standard HPLC backpressures.

MethodLogic A 2-((Benzyloxy)imino)acetic acid (Analyte Profiling) B Carboxylic Acid (pKa ~2.5) Requires Ion Suppression A->B C Benzyl Ether Moiety Hydrophobic & Aromatic A->C D Oxime Bond E/Z Isomerization Risk A->D E Mobile Phase: 0.05% H3PO4 (pH < 2.5) B->E F Column: Phenyl-Hexyl (π-π Interactions) C->F D->F G High-Resolution Separation (Optimized Method) E->G F->G

Logical workflow mapping analyte properties to HPLC method parameters.

Experimental Methodologies

To objectively evaluate performance, we compared the optimized Phenyl-Hexyl method against a traditional legacy C18 method. Every protocol described below functions as a self-validating system , meaning system suitability criteria must be met before any sample is quantified.

Method A: Optimized Core-Shell Phenyl-Hexyl Protocol (Proposed Standard)

This method is engineered for maximum resolution of isomeric impurities and rapid runtime.

  • Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.05% H3​PO4​ in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 8.0 min: 20% 60% B

    • 8.0 - 10.0 min: 60% B

    • 10.0 - 10.1 min: 60% 20% B (Re-equilibration for 4 mins)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 215 nm.

  • Injection Volume: 5 µL.

Self-Validation Checkpoint (System Suitability Test - SST): Inject a 50 µg/mL reference standard containing a known 1% spike of the E-isomer five times. The system is only valid for batch analysis if:

  • Precision: %RSD of the main peak area is 1.0%.

  • Symmetry: Tailing factor ( Tf​ ) of the main peak is between 0.95 and 1.15.

  • Resolution: Baseline resolution ( Rs​ ) between the Z-isomer and E-isomer is 2.5.

Method B: Traditional C18 Protocol (Legacy Alternative)

This represents a standard compendial approach often used as a starting point in generic labs [2].

  • Column: Fully porous C18, 150 x 4.6 mm, 5.0 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Methanol.

  • Gradient Program: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

Comparative Performance Data

The empirical data demonstrates the superiority of the rationally designed Method A. The introduction of π−π selectivity combined with core-shell efficiency drastically improves the resolution of the critical E/Z isomer pair while cutting the run time in half.

Performance MetricMethod A (Optimized Phenyl-Hexyl)Method B (Legacy C18)Scientific Rationale for Difference
Retention Time (Main Peak) 6.4 min14.2 minCore-shell particles and optimized gradient allow faster elution.
Tailing Factor ( Tf​ ) 1.021.45 H3​PO4​ provides better ion suppression for this specific acid than TFA.
Resolution ( Rs​ , Z vs E isomer) 3.1 (Baseline) 1.2 (Co-eluting)Phenyl-Hexyl phase exploits spatial orientation of the benzyl ring.
Signal-to-Noise (S/N) at 1 µg/mL 145:142:1Detection at 215 nm captures the oxime π→π∗ transition better than 254 nm.
Total Run Time 14 min25 minHigher flow rate (1.2 mL/min) tolerated due to lower backpressure of core-shell.

Purity Validation & ICH Q2(R1) Framework

To ensure the method is suitable for regulatory submissions and quality control (QC) environments, Method A was subjected to a rigorous validation protocol strictly adhering to the ICH Q2(R1) Guidelines for Validation of Analytical Procedures [3].

ValidationFramework ICH ICH Q2(R1) Validation Spec Specificity Baseline Resolution > 1.5 ICH->Spec Lin Linearity R² ≥ 0.999 ICH->Lin Prec Precision %RSD ≤ 2.0% ICH->Prec Acc Accuracy 98-102% Recovery ICH->Acc Sens Sensitivity LOD (S/N > 3), LOQ (S/N > 10) ICH->Sens

Core validation parameters according to ICH Q2(R1) guidelines.

Validation Summary Data (Method A)

The method demonstrates exceptional linearity across a wide dynamic range, proving its utility for both main component assay and trace impurity profiling.

ICH Q2(R1) ParameterExperimental ResultAcceptance CriteriaStatus
Specificity No interference from blank or degradation products. Peak purity index > 0.999.Peak purity > 0.990; Rs​ > 1.5Pass
Linearity & Range R2 = 0.9998 (Range: 0.5 µg/mL to 100 µg/mL) R2≥0.999 Pass
Accuracy (Recovery) 99.4% - 100.8% across 3 concentration levels (80%, 100%, 120%)98.0% - 102.0%Pass
Method Precision Intra-day %RSD = 0.6% (n=6); Inter-day %RSD = 0.8% (n=12)%RSD 2.0%Pass
Limit of Detection (LOD) 0.05 µg/mL (S/N = 3.5)S/N 3Pass
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N = 10.2)S/N 10Pass
Conclusion

By moving away from generic C18 methods and applying a mechanistic understanding of 2-((Benzyloxy)imino)acetic acid's physicochemical properties, we established a highly robust, self-validating analytical procedure. The use of a core-shell Phenyl-Hexyl column combined with an optimized acidic mobile phase successfully mitigates peak tailing and resolves critical geometric isomers, fully satisfying ICH Q2(R1) requirements for pharmaceutical quality control.

References

  • Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. Journal of AOAC International / PubMed. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

Comparative

A Comparative Benchmarking Guide to the Synthesis of 2-((Benzyloxy)imino)acetic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, 2-((benzyloxy)imino)acetic acid stands as a valuable intermediate, notably in the constructi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, 2-((benzyloxy)imino)acetic acid stands as a valuable intermediate, notably in the construction of complex molecules such as the side chains of certain cephalosporin antibiotics. The efficiency of its synthesis directly impacts the overall cost and viability of these larger-scale productions. This guide provides an in-depth, objective comparison of the primary synthetic routes to 2-((benzyloxy)imino)acetic acid, benchmarking reported yields against the literature and offering detailed experimental protocols to support methodological decisions in the laboratory.

Introduction: The Strategic Importance of 2-((Benzyloxy)imino)acetic Acid

2-((Benzyloxy)imino)acetic acid, with its characteristic benzyloxyimino moiety, offers a unique combination of steric and electronic properties that are leveraged in the design of bioactive molecules. The stability of the benzyl protecting group under a variety of conditions, coupled with the reactivity of the carboxylic acid, makes it a versatile building block. The primary challenge in its synthesis lies in achieving high yields and purity while managing the reactivity of the starting materials and intermediates. This guide will dissect two principal synthetic pathways, providing a comparative analysis to inform your synthetic strategy.

Comparative Analysis of Synthetic Routes

The synthesis of 2-((benzyloxy)imino)acetic acid is predominantly approached via two distinct strategies: the direct condensation of O-benzylhydroxylamine with a glyoxylic acid derivative, and the O-alkylation of a pre-formed oxime. Each route presents its own set of advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Parameter Route 1: Condensation of O-Benzylhydroxylamine with Glyoxylic Acid Route 2: O-Alkylation of 2-(Hydroxyimino)acetic Acid
Starting Materials O-Benzylhydroxylamine hydrochloride, Glyoxylic acid2-(Hydroxyimino)acetic acid, Benzyl halide (e.g., benzyl bromide)
Reaction Type Condensation/IminationWilliamson Ether Synthesis
Key Considerations The purity of glyoxylic acid can be a factor; it often exists as a hydrate and can contain impurities. The synthesis of O-benzylhydroxylamine hydrochloride is a necessary precursor step.The synthesis of 2-(hydroxyimino)acetic acid is a prerequisite. The reaction requires a suitable base and solvent system to facilitate the alkylation.
Reported Yields Yields for this direct condensation are not extensively reported in readily available literature, but are expected to be moderate to high depending on reaction conditions and purification.This route can be very efficient, with the benzylation step proceeding in high yield. The overall yield is dependent on the efficiency of the 2-(hydroxyimino)acetic acid synthesis.

Experimental Protocols

Route 1: Condensation of O-Benzylhydroxylamine with Glyoxylic Acid

This method relies on the direct reaction between O-benzylhydroxylamine and glyoxylic acid to form the desired imine linkage. The causality behind this approach is the classic nucleophilic attack of the amine on the carbonyl carbon of the aldehyde.

Workflow for Route 1:

cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis N-Hydroxybenzamide N-Hydroxybenzamide O-Benzylation O-Benzylation N-Hydroxybenzamide->O-Benzylation Benzyl Halide Acidic Hydrolysis Acidic Hydrolysis O-Benzylation->Acidic Hydrolysis HCl O-Benzylhydroxylamine HCl O-Benzylhydroxylamine HCl Acidic Hydrolysis->O-Benzylhydroxylamine HCl Salification Condensation Condensation O-Benzylhydroxylamine HCl->Condensation Glyoxylic Acid 2-((Benzyloxy)imino)acetic acid 2-((Benzyloxy)imino)acetic acid Condensation->2-((Benzyloxy)imino)acetic acid cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis Glyoxylic Acid Glyoxylic Acid Oximation Oximation Glyoxylic Acid->Oximation Hydroxylamine HCl 2-(Hydroxyimino)acetic acid 2-(Hydroxyimino)acetic acid Oximation->2-(Hydroxyimino)acetic acid O-Alkylation O-Alkylation 2-(Hydroxyimino)acetic acid->O-Alkylation Benzyl Bromide, Base 2-((Benzyloxy)imino)acetic acid 2-((Benzyloxy)imino)acetic acid O-Alkylation->2-((Benzyloxy)imino)acetic acid

Validation

Comparative Efficacy of Benzyloxyimino vs. Trityloxyimino Protecting Groups in Complex Organic Synthesis

In the architectural design of complex pharmaceuticals, particularly β -lactam antibiotics, the strategic masking of reactive oxime and hydroxyl moieties is non-negotiable[1]. The oxime group, a critical pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

In the architectural design of complex pharmaceuticals, particularly β -lactam antibiotics, the strategic masking of reactive oxime and hydroxyl moieties is non-negotiable[1]. The oxime group, a critical pharmacophore in third-generation cephalosporins (e.g., Cefdinir, Cefmatilen), dictates bacterial cell wall penetration and β -lactamase resistance[2]. However, during the pivotal amide coupling of the aminothiazole side chain to the 7-aminocephalosporanic acid (7-ACA) nucleus, an unprotected oxime will undergo competitive O-acylation, destroying the yield.

To circumvent this, synthetic chemists rely on two heavyweight protecting groups: the Benzyloxyimino (Bn-O-N=) and the Trityloxyimino (Trt-O-N=) moieties[3]. While both offer robust protection against nucleophiles and bases, their divergent steric profiles and orthogonal cleavage mechanisms dictate their efficacy in multi-step synthesis[4]. This guide provides a rigorous, data-backed comparison of these two groups, exploring the mechanistic causality behind their selection and providing validated protocols for their application.

Section 1: Mechanistic Profiling & Steric Dynamics

The Trityloxyimino (Trt) Advantage: Steric Shielding and Acid Lability The trityl (triphenylmethyl) group is defined by its massive steric bulk. When installed on an oxime, the three phenyl rings create a hydrophobic, umbrella-like shield that completely blocks incoming electrophiles[5]. The installation proceeds via an SN​1 mechanism. Trityl chloride dissociates to form the highly resonance-stabilized trityl cation, which is subsequently trapped by the oxime oxygen[3]. Crucially, the Trt group is highly acid-labile. The same resonance stabilization that facilitates its installation allows for rapid cleavage under mild acidic conditions (e.g., Trifluoroacetic acid), expelling the trityl cation without requiring harsh reagents[5].

The Benzyloxyimino (Bn) Advantage: Streamlined Stability The benzyl group offers moderate steric hindrance—sufficient to prevent O-acylation but less bulky than Trt, which can be advantageous when coupling highly congested substrates[3]. Installed via an SN​2 Williamson ether synthesis, the alkoxide attacks the benzylic carbon of benzyl bromide[3]. The defining feature of the Bn group is its extreme stability to both acids and bases. It is completely impervious to standard acidic cleavage (like TFA), requiring reductive cleavage via hydrogenolysis (H 2​ , Pd/C) or harsh oxidative conditions[4][6].

Orthogonality Substrate Bifunctional Substrate (Bn-O- & Trt-O-) Path1 TFA / DCM (Acidolysis) Substrate->Path1 Chemoselective Path2 H2, Pd/C (Hydrogenolysis) Substrate->Path2 Chemoselective Result1 Trt Cleaved Bn Intact Path1->Result1 Result2 Bn Cleaved Trt Intact Path2->Result2

Orthogonal deprotection pathways showcasing the chemoselectivity between Trt and Bn groups.

Section 2: The Cephalosporin Case Study: Why Trityl Dominates Late-Stage Synthesis

The comparative efficacy of these groups is best illustrated in the synthesis of cephalosporins.

If a benzyloxyimino group is used to protect the aminothiazole side chain, the subsequent deprotection requires palladium-catalyzed hydrogenolysis[6]. This presents two catastrophic failure modes in β -lactam chemistry:

  • Catalyst Poisoning: The cephalosporin nucleus contains a thiazine sulfur atom, which strongly coordinates to palladium, irreversibly poisoning the catalyst and halting hydrogenolysis.

  • Over-reduction: The high pressures of hydrogen required to overcome catalyst poisoning frequently reduce the critical Δ3 double bond of the cephem core, obliterating the drug's antibacterial efficacy.

Conversely, the trityloxyimino group circumvents these issues entirely[7]. Because Trt is cleaved via acidolysis (TFA/DCM), no transition metals or reducing agents are introduced. The sulfur atom remains unperturbed, and the Δ3 double bond is perfectly preserved[8]. This mechanistic causality makes Trt the undisputed choice for late-stage oxime protection in sulfur-containing heterocycles.

Cephalosporin SideChain Aminothiazole-Trt-Oxime (Sterically Shielded) Coupling Amide Coupling (No O-Acylation) SideChain->Coupling Core 7-ACA Core (Contains Sulfur) Core->Coupling Protected Trt-Protected Cephalosporin Coupling->Protected Deprotection TFA + TIPS (Preserves S & Double Bond) Protected->Deprotection Final Active Cephalosporin (e.g., Cefdinir) Deprotection->Final

Workflow of cephalosporin synthesis utilizing the Trt-oxime protecting group.

Section 3: Quantitative Data & Performance Metrics

The following table synthesizes the operational parameters and comparative efficacies of both protecting groups[3][4][5].

ParameterBenzyloxyimino (Bn-O-N=)Trityloxyimino (Trt-O-N=)
Steric Hindrance ModerateExceptionally High
Installation Mechanism SN​2 (Williamson) or Condensation SN​1 (Trityl Cation)
Acid Stability High (Stable to TFA, HCl)Low (Cleaved by 1-5% TFA)
Base/Nucleophile Stability HighHigh
Primary Cleavage Method Hydrogenolysis (H 2​ , Pd/C)Acidolysis (TFA + Scavenger)
Compatibility with Sulfur Poor (Pd catalyst poisoning)Excellent
Byproduct Management Toluene (volatile, easy removal)Trityl cation (requires chemical scavenger)
Section 4: Validated Experimental Protocols
Protocol 1: Installation of the Trityloxyimino Group (Self-Validating System)

Objective: Protect the aminothiazole oxime prior to amide coupling[3][5]. Causality: Pyridine is selected as both solvent and base. Because Trt-Cl reacts via an SN​1 mechanism, a non-nucleophilic base is required to neutralize the HCl byproduct without competing with the oxime for the trityl cation.

  • Preparation: Dissolve the free oxime substrate (1.0 equiv) in anhydrous pyridine (0.5 M concentration) under an inert argon atmosphere.

  • Addition: Add Trityl chloride (Trt-Cl, 1.1 equiv) portion-wise at 0 °C to control the exothermic generation of the trityl cation.

  • Reaction: Warm to room temperature and stir for 12 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc). The massive, non-polar Trt group will cause the product spot to shift significantly higher (higher Rf​ ) than the starting material.

  • Quench & Workup: Quench with methanol (0.1 equiv) to destroy unreacted Trt-Cl. Concentrate under reduced pressure, dissolve in DCM, and wash sequentially with 1M HCl (to remove pyridine) and brine.

  • Purification: Dry over Na 2​ SO 4​ and purify via flash chromatography.

Protocol 2: Chemoselective Deprotection of Trityloxyimino (Acidolysis)

Objective: Cleave the Trt group post-coupling without damaging the delicate β -lactam core[5]. Causality: TFA protonates the oxygen, expelling the stable trityl cation. Triisopropylsilane (TIPS) is added as a mandatory carbocation scavenger. Without TIPS, the highly reactive trityl cation will aggressively re-alkylate the electron-rich aminothiazole ring, destroying the yield.

  • Preparation: Dissolve the Trt-protected cephalosporin (1.0 equiv) in anhydrous DCM.

  • Scavenger Addition: Add TIPS (2.0 equiv) to the stirring solution.

  • Cleavage: Dropwise add Trifluoroacetic acid (TFA) to achieve a final concentration of 5% v/v. Stir at room temperature for 2 hours.

    • Validation: The solution will temporarily turn bright yellow, confirming the generation of the trityl cation, before fading as TIPS quenches the cation into triphenylmethane.

  • Isolation: Concentrate the mixture in vacuo. Triturate the residue with cold diethyl ether. The deprotected cephalosporin will precipitate as a solid, while the highly lipophilic triphenylmethane byproduct remains dissolved in the ether. Filter to isolate the pure product.

References
  • Organic Chemistry Portal. "Protective Groups." 1

  • BenchChem. "An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis." 5

  • ResearchGate. "Novel Compounds for the Synthesis of Cefdinir." 2

  • ACS Publications. "Practical Large-Scale Synthesis of Cefmatilen, A New Cephalosporin Antibiotic." 8

  • BenchChem. "A Head-to-Head Comparison of Benzyl and Trityl Ether Protecting Groups for Alcohols." 4

  • BenchChem. "A Technical Guide to Benzyl and Trityl Ether Protecting Groups in Organic Synthesis." 3

  • Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups." 6

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